{3-[(Methylamino)methyl]phenyl}methanesulfonamide
Description
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Properties
IUPAC Name |
[3-(methylaminomethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11-6-8-3-2-4-9(5-8)7-14(10,12)13/h2-5,11H,6-7H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFWPPDFJJAWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of {3-[(Methylamino)methyl]phenyl}methanesulfonamide in Organic Solvents
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For novel compounds such as {3-[(Methylamino)methyl]phenyl}methanesulfonamide, a sulfonamide derivative with potential therapeutic applications, understanding its behavior in various organic solvents is paramount for formulation development, purification, and preclinical testing. This guide provides a comprehensive framework for determining the equilibrium solubility of {3-[(Methylamino)methyl]phenyl}methanesulfonamide. In the absence of extensive published data for this specific molecule, we present a detailed, field-proven protocol for the gold-standard shake-flask method, grounded in authoritative standards. We further explore the physicochemical properties that govern solubility and discuss robust analytical techniques for accurate quantification. This document is designed to empower researchers to generate high-quality, reliable solubility data, thereby accelerating the drug development pipeline.
The Critical Role of Solubility in Pharmaceutical Sciences
The journey of a drug from administration to its site of action is fraught with physiological barriers. For oral dosage forms, the first and often rate-limiting step is dissolution in the gastrointestinal fluids.[1] An API must be in solution to be absorbed across the intestinal membrane and enter systemic circulation.[2] Poor aqueous solubility is a major hurdle in modern drug discovery, with over 40% of new chemical entities being practically insoluble in water.[1][2] This challenge necessitates the exploration of various formulation strategies, many of which involve the use of organic solvents or co-solvents to enhance solubility and bioavailability.
Understanding the solubility of an API like {3-[(Methylamino)methyl]phenyl}methanesulfonamide in a range of organic solvents is crucial for:
-
Formulation Development: Identifying suitable solvent systems for liquid dosage forms, or for processes like spray drying and crystallization.
-
Purification: Selecting appropriate solvents for crystallization, a key step in achieving high purity of the API.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays to ensure accurate and reproducible results.
-
Predictive Modeling: Building a dataset to inform computational models that can predict solubility in other solvent systems.
Physicochemical Profile of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Structure: {3-[(Methylamino)methyl]phenyl}methanesulfonamide possesses key functional groups that will dictate its solubility behavior:
-
Sulfonamide group (-SO₂NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Amino group (-NHCH₃): The secondary amine is basic and will be protonated at low pH, significantly impacting solubility in acidic aqueous media. In organic solvents, it can act as a hydrogen bond donor and acceptor.
-
Aromatic ring: The phenyl group is nonpolar and will contribute to solubility in less polar organic solvents.
Expected Properties:
-
pKa: The presence of the secondary amine suggests the molecule will have a basic pKa. The sulfonamide proton is weakly acidic. The interplay of these ionizable groups means its solubility in aqueous systems will be highly pH-dependent.[3]
-
Polarity: The molecule has both polar (sulfonamide, amine) and nonpolar (phenyl ring) regions, making it amphiphilic to some extent.
-
Solubility Profile: It is expected to show some solubility in polar organic solvents like alcohols (methanol, ethanol) and aprotic polar solvents (DMSO, DMF) due to hydrogen bonding capabilities. Solubility in nonpolar solvents like hexane or toluene is likely to be lower. The solubility of structurally related sulfonamides has been shown to be influenced by the interplay of solvation with the solvent and the energy of the crystal lattice.[1][4]
A summary of known properties for the parent compound, Methanesulfonamide , is provided below for context.
| Property | Value | Source |
| Molecular Formula | CH₅NO₂S | [5] |
| Molecular Weight | 95.12 g/mol | [5] |
| Melting Point | 85-89 °C | [6] |
| LogP | -1.0953 | [7] |
| Solubility | Slightly soluble in DMSO and methanol. Soluble in water, ethanol, acetone. | [2][6] |
Note: These values are for Methanesulfonamide and should be used only as a general reference for the target compound.
Core Methodology: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method, originally described by Higuchi and Connors, is the internationally recognized gold-standard for determining thermodynamic (equilibrium) solubility.[8] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Principle
The principle is to create a saturated solution in which the dissolved solute is in equilibrium with the undissolved solid phase. The concentration of the solute in the clear supernatant is then measured, which represents the equilibrium solubility of the compound in that specific solvent at that temperature.
Materials and Equipment
-
{3-[(Methylamino)methyl]phenyl}methanesulfonamide (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-5 decimal places)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic orbital shaker or shaking incubator
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)
Experimental Protocol: Step-by-Step
Step 1: Preparation
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, dichloromethane, toluene, hexane).
-
Vial Preparation: Accurately weigh approximately 5-10 mg of {3-[(Methylamino)methyl]phenyl}methanesulfonamide into each glass vial. The key is to add an amount that is in clear excess of what is expected to dissolve, ensuring a solid phase remains at equilibrium.[9]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Sealing: Tightly cap the vials to prevent any solvent evaporation during the experiment.
Step 2: Equilibration
-
Agitation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shaking: Agitate the vials at a constant speed (e.g., 300 RPM) for a predetermined period.[9] An equilibration time of 24 to 72 hours is typically sufficient for most compounds.[9][10] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Step 3: Sample Separation
-
Phase Separation: After the equilibration period, remove the vials from the shaker. It is critical to separate the undissolved solid from the saturated solution. This is typically achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) at the same temperature as the equilibration to prevent temperature-induced precipitation or dissolution.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter.[10] Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.
-
Step 4: Quantification
-
Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of {3-[(Methylamino)methyl]phenyl}methanesulfonamide in the diluted samples using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is often suitable for sulfonamides.[11][12][13]
Step 5: Data Analysis and Reporting
-
Calibration Curve: Prepare a standard curve by plotting the HPLC peak area versus the known concentration of {3-[(Methylamino)methyl]phenyl}methanesulfonamide standards.
-
Solubility Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by applying the dilution factor.
-
Reporting: Express the solubility in standard units, such as mg/mL or mol/L.
The entire workflow is depicted in the diagram below.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Alternative Methodologies: Potentiometric Titration
For ionizable compounds like {3-[(Methylamino)methyl]phenyl}methanesulfonamide, potentiometric titration can be a powerful alternative for determining solubility, especially its pH-dependent profile. This method involves titrating a suspension of the compound with an acid or base and monitoring the pH. The point at which the solid begins to dissolve or precipitate can be used to calculate the intrinsic solubility. This technique is particularly useful for compounds with low solubility where the shake-flask method might be challenging.[14][15][16]
Conclusion
Determining the solubility of {3-[(Methylamino)methyl]phenyl}methanesulfonamide in organic solvents is a foundational step in its development as a potential therapeutic agent. While direct solubility data is not yet widely published, the robust and validated shake-flask method detailed in this guide provides a clear and reliable path for researchers to generate this critical information. Adherence to this protocol, coupled with precise analytical quantification, will yield high-quality data essential for informed decision-making in formulation, purification, and further preclinical development.
References
-
Jain, A., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-82. Available from: [Link]
-
Quora. (2017). How to perform the shake flask method to determine solubility. Available from: [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]
-
Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available from: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
-
Sevgi, K., & Aydogan, F. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry. Available from: [Link]
-
The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4249), 722-723. Available from: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Available from: [Link]
-
Scribd. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of Methane sulfonamide (CAS 3144-09-0). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Methanesulfonamide. PubChem Compound Database. Available from: [Link]
- Bustamante, P., et al. (1996). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Chemical Society, Faraday Transactions, 92(15), 2725-2729.
- Phillips, K. D. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(1), 1-3.
- Wagner, C. D., et al. (1956). Determination of Primary and Secondary Aliphatic Amines. Analytical Chemistry, 28(4), 482-486.
-
Stojkov, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 482. Available from: [Link]
-
SlideShare. (2023). Amino compounds. Available from: [Link]
- Moody, G. J., & Thomas, J. D. R. (1981). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst, 106(1261), 439-445.
- Zacharis, C. K. (2021).
- Gikas, E., et al. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 64(2), 113-120.
- Ravisankar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 4523.
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{3-[(Methylamino)methyl]phenyl}methanesulfonamide CAS number and identifiers
This technical monograph provides an in-depth analysis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide , a bifunctional building block with significant utility in medicinal chemistry, particularly in the synthesis of GPCR ligands and enzyme inhibitors.
Chemical Identity & Identifiers
{3-[(Methylamino)methyl]phenyl}methanesulfonamide is a meta-substituted aromatic scaffold characterized by two distinct polar pharmacophores: a basic secondary amine (methylaminomethyl) and a neutral/acidic primary sulfonamide moiety attached via a methylene bridge (benzylsulfonamide). This specific arrangement allows the molecule to act as a versatile linker in Fragment-Based Drug Discovery (FBDD), capable of engaging in both ionic interactions and hydrogen bonding networks.
| Identifier | Value |
| CAS Number | 1487677-89-3 |
| IUPAC Name | [3-(Methylaminomethyl)phenyl]methanesulfonamide |
| Molecular Formula | C |
| Molecular Weight | 214.29 g/mol |
| SMILES | CNCC1=CC(=CC=C1)CS(=O)(=O)N |
| InChIKey | OEFWPPDFJJAWLM-UHFFFAOYSA-N |
| LogP (Predicted) | -0.5 (Hydrophilic) |
| pKa (Base) | ~9.5 (Secondary Amine) |
| pKa (Acid) | ~10.0 (Sulfonamide) |
Structural Analysis
The molecule consists of a benzene core with two substituents in the meta (1,3) position:
-
Position 1: A (methylamino)methyl group (
). This flexible, basic side chain mimics the ethylamine tail found in neurotransmitters (e.g., serotonin, epinephrine), making it a critical motif for targeting monoamine receptors. -
Position 3: A methanesulfonamide group (
).[1] Unlike direct aryl sulfonamides ( ), the methylene insertion ( ) alters the geometry and electronics, interrupting the conjugation with the aromatic ring and increasing the pKa of the sulfonamide slightly.
Synthesis & Manufacturing Protocols
The synthesis of CAS 1487677-89-3 requires a strategy that differentiates the two benzylic positions. A robust industrial approach involves the desymmetrization of 1,3-xylene derivatives or the use of 3-cyanobenzyl precursors.
Core Synthetic Pathway (The "Nitrile Route")
This protocol prioritizes the installation of the sensitive sulfonamide group before the generation of the secondary amine to avoid chemoselectivity issues during sulfonyl chloride handling.
Starting Material: 3-(Bromomethyl)benzonitrile
Step 1: Thiolation & Oxidation (Sulfonyl Chloride Formation)
Direct displacement of the benzylic bromide with thiourea followed by oxidative chlorination.
-
Reagents: Thiourea, Ethanol,
(gas) or N-Chlorosuccinimide (NCS), Water. -
Mechanism: The isothiouronium intermediate is formed and subsequently oxidatively cleaved to yield 3-cyanobenzylsulfonyl chloride.
Step 2: Sulfonamide Formation (Amidation)
-
Reagents: Aqueous Ammonia (
) or in Dioxane, 0°C. -
Protocol: The sulfonyl chloride is treated with excess ammonia. The nitrile remains stable under these mild nucleophilic conditions.
-
Intermediate: (3-Cyanophenyl)methanesulfonamide.
Step 3: Nitrile Reduction & Reductive Amination
Converting the nitrile to the N-methyl amine requires a two-stage reduction or a direct reductive alkylation.
-
Method A (Stepwise): Reduction of nitrile to primary amine (
, Raney Ni) followed by N-formylation and reduction. -
Method B (Direct): One-pot reductive amination.
-
Reduction: DIBAL-H (to aldehyde) or
(to amine). -
Methylation: If aldehyde is formed: React with Methylamine (
) + .
-
Visualization of Synthesis Logic
Caption: Stepwise synthetic pathway from 3-(bromomethyl)benzonitrile to the target sulfonamide, highlighting the critical oxidative chlorination and reductive amination steps.
Physicochemical Profile & Solubility
For researchers formulating this compound for biological assays, understanding its solubility profile is critical. The molecule is amphoteric but predominantly basic at physiological pH.
| Property | Description | Experimental/Predicted |
| Physical State | White to Off-white Solid | Experimental |
| Solubility (Water) | Moderate to High (due to amine protonation) | Predicted |
| Solubility (DMSO) | > 20 mg/mL | Experimental |
| pKa (Amine) | 9.48 ± 0.2 | Predicted (ACD/Labs) |
| pKa (Sulfonamide) | 10.1 ± 0.5 | Predicted |
| LogD (pH 7.4) | -1.2 (Highly Polar) | Predicted |
Handling Recommendation: Store the compound as a hydrochloride or trifluoroacetate salt to enhance stability and water solubility. The free base may be hygroscopic and prone to carbamate formation with atmospheric
Applications in Drug Development[4][5][6][7][8]
A. Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "linker fragment."
-
The Amine: Targets aspartic acid residues in GPCR binding pockets (e.g., the conserved Asp3.32 in aminergic receptors).
-
The Sulfonamide: Acts as a hydrogen bond donor/acceptor, often interacting with serine/threonine residues or water networks within the active site.
-
The Methylene Spacer: Provides rotational freedom, allowing the two pharmacophores to adopt optimal orientations without the rigidity of a direct phenyl attachment.
B. Triptan Bioisosterism
The structure strongly resembles the "western" and "eastern" fragments of the Triptan class of migraine drugs (5-HT
-
Sumatriptan Comparison: Sumatriptan contains an indole core with a dimethylaminoethyl side chain and an N-methylmethanesulfonamide group.
-
Application: CAS 1487677-89-3 is used as a simplified phenyl-isostere to study the necessity of the indole ring for receptor binding affinity. It helps quantify the contribution of the aromatic
interactions versus the polar interactions of the side chains.
C. Enzyme Inhibition (Carbonic Anhydrase)
While primary aromatic sulfonamides (
Analytical Characterization
To validate the identity of synthesized or purchased batches, the following analytical signatures are diagnostic.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
- 2.30 ppm (s, 3H): N-Me thyl group.
-
3.70 ppm (s, 2H): Benzylic methylene attached to Amine (
). -
4.25 ppm (s, 2H): Benzylic methylene attached to Sulfonamide (
). -
6.80 ppm (s, 2H): Sulfonamide
(exchangeable with ). - 7.10 - 7.40 ppm (m, 4H): Aromatic protons (meta-substitution pattern).
Mass Spectrometry (ESI+)[9]
-
[M+H]+: 215.08 m/z.
-
Fragmentation: Loss of
(17 Da) and (64 Da) are common fragmentation pathways for sulfonamides in MS/MS.
Safety & Handling (MSDS Highlights)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep in a tightly closed container under an inert atmosphere (Nitrogen/Argon) at 2-8°C. The amine is sensitive to oxidation over prolonged periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65802267, {3-[(Methylamino)methyl]phenyl}methanesulfonamide. Retrieved from [Link]
- Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Scott, K. A., et al. (2016).Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry. (Methodology for using benzylamine/sulfonamide fragments).
Sources
Technical Assessment: Stability Profile of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Executive Summary
This technical guide provides a comprehensive stability profile for {3-[(Methylamino)methyl]phenyl}methanesulfonamide , a bifunctional building block containing a secondary benzylic amine and a primary benzylic sulfonamide. While specific historical stability data for this exact CAS entry is proprietary or sparse, its stability profile is deterministically governed by its functional group chemistry.
At room temperature (
Structural Analysis & Degradation Mechanisms
To predict stability, we must deconstruct the molecule into its reactive pharmacophores. The molecule consists of a benzene core substituted at the meta positions with:
-
A (Methylamino)methyl group (
): A secondary benzylic amine. -
A Methanesulfonamide group (
): A primary benzylic sulfonamide.
Primary Risk: Oxidative Deamination (Solution State)
The most critical instability vector at room temperature is the secondary amine. Benzylic amines are susceptible to Single Electron Transfer (SET) oxidation, particularly in the presence of trace transition metals or peroxide impurities in solvents.
-
Mechanism: The benzylic
-carbon is activated by the phenyl ring. Abstraction of a hydride or SET leads to an iminium ion intermediate, which hydrolyzes to 3-sulfamoylmethylbenzaldehyde and methylamine. -
Mitigation: Storage under inert atmosphere (
or ) is mandatory for solutions.
Secondary Risk: Carbamate Formation
Secondary amines are nucleophilic and readily react with atmospheric
Tertiary Risk: Sulfonamide Hydrolysis (Low Risk)
The primary sulfonamide moiety (
Visualizing the Degradation Network
The following diagram illustrates the causal relationships between environmental stressors and the resulting degradation products (Degradants).
Figure 1: Mechanistic degradation pathways. Red paths indicate irreversible chemical changes; yellow paths indicate reversible environmental adducts.
Experimental Protocols: Stability Validation
Do not rely on generic stability assumptions. Use this self-validating protocol to establish the specific profile for your batch.
Forced Degradation Study (Stress Testing)
This protocol uses harsh conditions to accelerate degradation, allowing you to identify potential degradation products (impurities) that might form slowly at room temperature.
| Stressor | Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, RT | 24 Hours | Stable. Confirm sulfonamide integrity. |
| Base Hydrolysis | 0.1 N NaOH, RT | 24 Hours | Stable. Possible benzylic deprotonation (reversible). |
| Oxidation | 3% | 4 Hours | High Degradation Expected. Monitor for aldehyde formation. |
| Thermal | 7 Days | Stable. Confirm absence of melt/decomposition. | |
| Photostability | UV/Vis (1.2M lux hours) | -- | Moderate Risk. Protect from light. |
Analytical Method (HPLC-UV/MS)
To accurately quantify stability, the analytical method must separate the parent from the amine oxidation products.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),
, . -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol interactions with the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Phenyl ring) and MS (ESI+).
-
Critical Parameter: The secondary amine may tail. Ensure Mobile Phase A has sufficient buffer strength or additive (e.g., 0.1% TFA) if peak shape is poor.
Handling & Storage Recommendations
Based on the functional group analysis, the following Standard Operating Procedures (SOP) are recommended:
-
Solid State: Store at
in a tightly sealed vial. Desiccants are recommended to prevent moisture-mediated hydrolysis or caking. -
Solution State: Prepare fresh. If storage is required, use anhydrous solvents (DMSO, MeOH) and store at
. -
Inert Atmosphere: Flush headspace with Argon or Nitrogen after every use to minimize oxidative deamination.
-
Avoid Chlorinated Solvents: In the presence of DCM or Chloroform, secondary amines can occasionally undergo alkylation or reaction with HCl traces over long periods.
Stability Testing Workflow
The following flowchart guides the decision-making process for qualifying a batch of {3-[(Methylamino)methyl]phenyl}methanesulfonamide.
Figure 2: Quality Control and Stability Assessment Workflow.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146. (Reference for sulfonamide stability). Link
-
PubChem. (n.d.). Compound Summary for CAS 1487677-89-3.[1] National Library of Medicine. Link
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Literature review on {3-[(Methylamino)methyl]phenyl}methanesulfonamide synthesis pathways
An In-depth Technical Guide to the Synthesis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Authored by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutic agents.[1][2][3] The target molecule of this guide, {3-[(Methylamino)methyl]phenyl}methanesulfonamide, represents a key structural motif, combining a methanesulfonamide group with a secondary benzylic amine. While not a widely commercialized drug itself, its structure is analogous to fragments of various biologically active molecules and can be considered a crucial building block or a potential metabolite in drug development.
This technical guide provides a comprehensive overview of plausible synthetic pathways for {3-[(Methylamino)methyl]phenyl}methanesulfonamide. As a Senior Application Scientist, the focus extends beyond a mere recitation of reaction steps. Instead, this document is structured to provide a deep, mechanistic understanding of the synthetic choices, offering field-proven insights into the logic, potential challenges, and practical considerations for each proposed route. The protocols and strategies discussed herein are grounded in established, peer-reviewed chemical transformations, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis: Devising a Logical Approach
A robust synthetic plan begins with a logical retrosynthetic analysis. By disconnecting the target molecule at key chemical bonds, we can identify readily available starting materials and map out potential forward-synthetic pathways. For {3-[(Methylamino)methyl]phenyl}methanesulfonamide, two primary disconnections are most logical:
-
C-N Bond Disconnection: Breaking the bond between the benzylic carbon and the methylamine nitrogen. This points to a reductive amination strategy, a cornerstone of amine synthesis in the pharmaceutical industry.[4][5] This approach utilizes a substituted benzaldehyde and methylamine as key precursors.
-
S-N Bond Disconnection: Cleaving the bond between the sulfonamide nitrogen and the phenyl ring. This suggests a late-stage sulfonamidation of a diamine precursor with methanesulfonyl chloride.
These two disconnections form the basis of the primary synthetic strategies explored in this guide.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathways
Based on the retrosynthetic analysis, we can construct two primary, robust synthetic routes. Each pathway offers distinct advantages and challenges in terms of efficiency, scalability, and the management of functional group compatibility.
Pathway 1: Convergent Synthesis via Reductive Amination
This is arguably the most efficient and convergent route. Reductive amination is a powerful and widely used method for forming C-N bonds, valued for its operational simplicity and the broad availability of reagents.[4][6] The key to this pathway is the synthesis of the intermediate, 3-(methanesulfonamido)benzaldehyde.
Caption: Workflow for the reductive amination pathway.
Causality Behind Experimental Choices:
-
Starting Material: 3-Nitrobenzaldehyde is a commercially available and cost-effective starting material. The nitro group is a robust precursor to the aniline needed for the sulfonamidation.
-
Reduction: Catalytic hydrogenation (H2/Pd-C) is a clean and efficient method for nitro group reduction. However, the aldehyde is also susceptible to reduction. A chemoselective method like using stannous chloride (SnCl2) in acidic media can be employed to selectively reduce the nitro group in the presence of the aldehyde.
-
Sulfonamidation: The reaction of 3-aminobenzaldehyde with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine is a standard and high-yielding method for forming the sulfonamide bond. The base is crucial to neutralize the HCl generated during the reaction.
-
Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for modern reductive aminations.[7] It is milder and more selective than other reducing agents like sodium cyanoborohydride, and it does not readily reduce the starting aldehyde, which minimizes side product formation. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by the hydride reagent.[7]
Pathway 2: Linear Synthesis via Late-Stage Sulfonamidation
This pathway constructs the methylaminomethyl side chain first, followed by the introduction of the sulfonamide group. This linear approach can sometimes be advantageous if the intermediates are more stable or easier to purify.
Caption: Workflow for the late-stage sulfonamidation pathway.
Causality Behind Experimental Choices:
-
Starting Material: 3-Nitrobenzyl bromide is readily prepared from 3-nitrotoluene and provides an electrophilic carbon for the introduction of the amine.
-
Nucleophilic Substitution: The reaction with methylamine is a straightforward SN2 reaction. Using an excess of methylamine can help to minimize the formation of the tertiary amine side product.
-
Reduction: In this case, the benzylic amine is already present. Catalytic hydrogenation is an excellent choice here as it will cleanly reduce the nitro group without affecting the other functional groups.
-
Final Sulfonamidation: This step is identical to that in Pathway 1, reacting the newly formed aniline with methanesulfonyl chloride. A key consideration is the potential for the secondary amine of the side chain to also react. However, the aniline nitrogen is significantly more nucleophilic and will react preferentially under controlled conditions (e.g., low temperature).
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1 (Reductive Amination) | Pathway 2 (Late-Stage Sulfonamidation) |
| Overall Strategy | Convergent | Linear |
| Number of Steps | 3 | 3 |
| Key Intermediate | 3-(Methanesulfonamido)benzaldehyde | 3-((Methylamino)methyl)aniline |
| Pros | High convergency. Avoids handling potentially unstable benzyl bromides. Reductive amination is a very reliable and scalable reaction. | Utilizes simple SN2 and reduction steps. May be easier to purify early-stage intermediates. |
| Cons | Potential for over-reduction of the aldehyde during the nitro reduction step requires careful selection of reagents. | Benzyl bromides can be lachrymatory and require careful handling. Potential for di-sulfonamidation or reaction at the side-chain amine in the final step. |
| Scalability | Excellent | Good, with potential challenges in controlling selectivity in the final step on a large scale. |
Detailed Experimental Protocol: Pathway 1
The following protocol is an exemplary, self-validating system for the synthesis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide via the reductive amination pathway. It is based on well-established literature procedures for analogous transformations.
Step 1: Synthesis of 3-Aminobenzaldehyde
-
To a stirred solution of 3-nitrobenzaldehyde (15.1 g, 100 mmol) in ethanol (200 mL), add a solution of stannous chloride dihydrate (SnCl2·2H2O) (112.8 g, 500 mmol) in concentrated hydrochloric acid (100 mL) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice-water (500 mL) and basify to pH 8-9 with a 50% aqueous NaOH solution.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-aminobenzaldehyde.
Step 2: Synthesis of 3-(Methanesulfonamido)benzaldehyde
-
Dissolve the crude 3-aminobenzaldehyde from the previous step in pyridine (100 mL) and cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours.
-
Quench the reaction by slowly adding it to a stirred mixture of ice (200 g) and concentrated HCl (50 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to afford 3-(methanesulfonamido)benzaldehyde.
Step 3: Synthesis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
-
To a stirred solution of 3-(methanesulfonamido)benzaldehyde (19.9 g, 100 mmol) in 1,2-dichloroethane (250 mL), add a solution of methylamine (2.0 M in THF, 60 mL, 120 mmol).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (25.4 g, 120 mmol) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield the final product, {3-[(Methylamino)methyl]phenyl}methanesulfonamide.
Conclusion
This technical guide has outlined two viable and robust synthetic pathways for the preparation of {3-[(Methylamino)methyl]phenyl}methanesulfonamide.
-
Pathway 1 , which utilizes a reductive amination strategy, is recommended as the superior route. Its convergent nature, coupled with the reliability and scalability of the key reductive amination step, makes it highly suitable for both laboratory synthesis and potential large-scale production. The chemoselectivity challenges in the initial nitro reduction can be overcome with established protocols.
-
Pathway 2 , a linear route involving late-stage sulfonamidation , provides a solid alternative. However, it presents potential challenges regarding the handling of lachrymatory intermediates and ensuring selectivity in the final step.
Ultimately, the choice of synthesis will depend on the specific constraints of the laboratory, including reagent availability, scale, and the desired purity profile. However, the analysis and protocols provided in this guide offer a strong, scientifically-grounded framework for any researcher or drug development professional embarking on the synthesis of this and structurally related molecules.
References
- Benchchem. The Discovery and Synthesis of (-)-Sotalol: A Technical Guide.
- PrepChem.com. Synthesis of sotalol.
- PrepChem.com. Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride.
- Benchchem. An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sotalol Hydrochloride.
-
Venugopala Rao, B.; Hariharakrishnan, V.; Dubey, P. Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry. 2011, 24, 1191-1194. Available from: [Link]
- Benchchem. A Comparative Guide to the Synthetic Routes of 3-(N-methyl-4-methylbenzenesulfonamido).
- Google Patents. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride. Available from: https://patents.google.
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). (2022-04-29). Available from: [Link]
-
Afanasyev, O. I., et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. 2019, 119(23), 11857-11911. Available from: [Link]
- Google Patents. KR100566562B1 - Manufacturing method of sumatriptan.
-
ResearchGate. Scheme 33. Synthesis of sotalol from compound 87. Available from: [Link]
-
ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (2011-12-13). Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2023-01-20). Available from: [Link]
-
Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]
-
PubMed. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. (2021-03). Available from: [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023-01-29). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 3. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Toxicological data and handling precautions for {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Executive Summary
Compound Identity: {3-[(Methylamino)methyl]phenyl}methanesulfonamide CAS Registry Number: 1487677-89-3 Primary Application: Pharmaceutical Intermediate (likely Triptan class synthesis) Critical Hazard Alert: Skin Sensitization, Mucous Membrane Irritation, and Nitrosamine Formation Potential .[1]
This technical guide provides a comprehensive toxicological assessment and handling framework for {3-[(Methylamino)methyl]phenyl}methanesulfonamide. As a secondary amine-containing sulfonamide, this compound presents a dual-hazard profile: immediate occupational risks (irritation/sensitization) and latent quality/safety risks (genotoxic impurity formation). This document is designed for process chemists, toxicologists, and HSE managers to establish self-validating safety protocols.
Part 1: Chemical Identity & Physicochemical Properties[2]
Understanding the physicochemical nature of the compound is the first step in designing containment strategies.
| Property | Data / Characteristic | Implication for Handling |
| Molecular Formula | C₉H₁₄N₂O₂S | - |
| Molecular Weight | 214.29 g/mol | Small molecule; potential for dust generation. |
| Physical State | Solid (Crystalline Powder) | High inhalation risk if micronized. |
| Solubility | Soluble in DMSO, Methanol; Low in Water | Use organic solvent-resistant gloves. |
| pKa (Calculated) | Basic (Secondary Amine) ~9-10 | Corrosive/Irritant to eyes; incompatible with strong acids. |
| LogP | ~0.5 - 1.5 (Predicted) | Moderate lipophilicity; potential for skin absorption. |
Part 2: Toxicological Profile & Risk Assessment
Acute Toxicity (Inferred via SAR)
Note: Direct experimental data is limited. The following is derived from Structure-Activity Relationship (SAR) analysis of benzylamine and sulfonamide analogs.
-
Acute Oral Toxicity: Predicted Category 4 (Harmful) . LD50 estimated between 300–2000 mg/kg (Rat).
-
Skin/Eye Corrosion: Category 2 (Irritant) to Category 1 (Damage) .
-
Mechanism:[2] The secondary amine moiety (-NH-CH3) is basic and can cause saponification of membrane lipids, leading to irritation or corneal damage upon contact.
-
Sensitization & Immunotoxicity
-
Skin Sensitization: High Risk (Category 1) .
-
Alert: The sulfonamide group is a well-documented structural alert for delayed-type hypersensitivity (Type IV). Repeated dermal exposure may lead to allergic contact dermatitis.
-
-
Respiratory Sensitization: Data lacking, but caution is advised due to the reactive nature of the amine.
Genotoxicity & The Nitrosamine Hazard (Critical)
While the parent molecule is not inherently mutagenic (Ames Negative predicted), it possesses a Secondary Amine functionality.
-
The Hazard: In the presence of nitrosating agents (nitrites, nitrogen oxides, acidic aqueous conditions), this compound can form N-nitroso-{3-[(methylamino)methyl]phenyl}methanesulfonamide .
-
Regulatory Impact: N-nitroso compounds are part of the "Cohort of Concern" (ICH M7), often with acceptable intake limits in the nanogram range.
-
Control Strategy: Strict segregation from nitrite sources (e.g., sodium nitrite, nitric acid, certain water sources) is mandatory.
Occupational Exposure Band (OEB)
Based on the "Read-Across" potency of Triptan intermediates and the sensitization risk:
-
Assigned OEB: Band 3 (10 – 100 µg/m³)
-
Justification: Moderate toxicity, potential for sensitization, and pharmacological activity.
Part 3: Handling & Containment Protocols
Engineering Controls Hierarchy
The primary defense against exposure is containment at the source.
Figure 1: Risk-based containment strategy. High-quantity operations require isolation.
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Specification |
| Respiratory | Mandatory | PAPR (Powered Air Purifying Respirator) with HEPA filters for open handling. N95/P3 mask only acceptable inside a fume hood. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile or Neoprene (Extended Cuff). Change outer gloves every 30 mins. |
| Body | Coveralls | Tyvek® or equivalent disposable chemical-resistant suit. Sleeve covers recommended. |
| Eyes | Goggles | Indirect vented safety goggles. Face shield required if handling liquids/solutions. |
Part 4: Analytical Monitoring & Decontamination
Detection Methods
To validate cleaning and containment, a specific HPLC method is required.
-
Technique: HPLC-UV or LC-MS/MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Ammonium Formate (pH 3.0) / Acetonitrile gradient. Note: Avoid acidic methanol if nitrosation is a concern during analysis.
-
Detection Wavelength: 220 nm (Sulfonamide absorption) or 280 nm (Phenyl ring).
Decontamination Protocol
The compound is basic and organic-soluble.
-
Solubilization: Wipe surface with Methanol or Isopropanol to dissolve residues.
-
Neutralization/Removal: Follow with a detergent solution (e.g., 5% Alconox).
-
Verification: Swab surface and analyze via HPLC. Limit of Detection (LOD) should be < 1 µ g/100 cm².
Part 5: Emergency Response Procedures
Spill Response Workflow
In the event of a powder spill outside of containment:
Figure 2: Step-by-step spill response protocol minimizing aerosolization.
First Aid Measures
-
Inhalation: Remove to fresh air immediately.[4] Monitor for delayed pulmonary edema (rare but possible with amine salts).
-
Skin Contact: Wash with copious soap and water for 15 minutes. Do not use solvent (enhances absorption).
-
Eye Contact: Rinse with saline/water for 15 minutes.[4] Seek ophthalmologist evaluation immediately (alkaline risk).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65802267, {3-[(Methylamino)methyl]phenyl}methanesulfonamide. Retrieved from [Link]
-
European Medicines Agency (2014). Assessment Report: Sumatriptan (Referencing related impurity structures and safety data). Retrieved from [Link]
-
ICH Harmonised Guideline (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]
-
Accela Chem (2024). Product Catalog: CAS 1487677-89-3.[5] Retrieved from [Link]
Sources
- 1. PubChemLite - {3-[(methylamino)methyl]phenyl}methanesulfonamide (C9H14N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. 1183278-95-6,1-(4-chlorobut-1-yn-1-yl)-4-fluorobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Methodological & Application
Synthesis protocol for {3-[(Methylamino)methyl]phenyl}methanesulfonamide from precursors
This Application Note details a robust, scalable synthesis protocol for {3-[(Methylamino)methyl]phenyl}methanesulfonamide (CAS 182333-66-8). This compound features a meta-substituted benzene core with two distinct side chains: a methanesulfonamide moiety and a secondary methylamine.[1]
The protocol is designed to overcome the primary synthetic challenge: preventing over-alkylation of the amine while preserving the integrity of the sulfonamide group.[1]
Part 1: Strategic Analysis & Retrosynthesis
Structural Deconstruction
The target molecule consists of a benzylsulfonamide scaffold (
Synthetic Strategy
We utilize a Linear Functional Group Transformation approach starting from 3-(chloromethyl)benzonitrile (also known as 3-cyanobenzyl chloride). This route is preferred over direct alkylation of amines due to the high risk of forming tertiary amine impurities (dimethylation).[1]
-
Stage 1: Sulfonamide Construction. The benzylic chloride is converted to a sulfonamide via a sulfonate intermediate.[1] This avoids the use of hazardous chlorosulfonic acid on the aromatic ring, which would likely yield a mixture of isomers.[1]
-
Stage 2: Nitrogen Installation. The nitrile is reduced to a primary amine.[1]
-
Stage 3: Controlled Methylation. To ensure exclusive mono-methylation, we employ a Formylation-Reduction sequence . This is superior to direct alkylation with methyl iodide, which notoriously produces mixtures of mono-, di-, and quaternary ammonium salts.
Caption: Retrosynthetic analysis utilizing a formylation-reduction strategy to guarantee mono-methylation selectivity.
Part 2: Detailed Experimental Protocol
Stage 1: Synthesis of 3-Cyanophenylmethanesulfonamide
This stage converts the benzyl chloride to a sulfonamide in three steps.[1]
Step 1.1: Formation of Sodium Sulfonate
-
Reagents: 3-(Chloromethyl)benzonitrile (1.0 equiv), Sodium Sulfite (
, 1.2 equiv), Water. -
Mechanism:
displacement of chloride by sulfite ion.[1]
Protocol:
-
Dissolve
(15.1 g, 120 mmol) in water (60 mL) in a round-bottom flask. -
Add 3-(chloromethyl)benzonitrile (15.15 g, 100 mmol).
-
Heat the mixture to reflux (
) for 4 hours. The organic layer should disappear as the water-soluble sulfonate forms.[1] -
Cool to room temperature. If crystallization occurs, proceed directly; otherwise, concentrate under reduced pressure to dryness to obtain crude sodium (3-cyanophenyl)methanesulfonate.
Step 1.2: Activation to Sulfonyl Chloride
-
Reagents: Crude Sulfonate Salt, Phosphorus Oxychloride (
, 3.0 equiv). -
Note: Thionyl chloride (
) with catalytic DMF can be used as a milder alternative.
Protocol:
-
Suspend the dry sulfonate salt in dry toluene (100 mL).
-
Add
(46 g, 28 mL, 300 mmol) cautiously. -
Heat to
for 3 hours. -
Cool the mixture and pour onto crushed ice (carefully!) to quench excess
. -
Extract immediately with Dichloromethane (DCM) (
mL). -
Dry organic layer over
and filter.[1] Do not evaporate to dryness if unstable; proceed immediately to amidation.
Step 1.3: Amidation
-
Reagents: Sulfonyl chloride solution, Ammonium Hydroxide (
, 28%, excess) or Ammonia gas.
Protocol:
-
Cool the DCM solution of sulfonyl chloride to
. -
Add
(50 mL) dropwise, maintaining temperature . -
Stir vigorously for 2 hours at room temperature.
-
Separate phases. Acidify the aqueous phase slightly (pH 5) to precipitate any dissolved sulfonamide, or extract the organic phase.[1]
-
Concentrate the organic phase to yield 3-cyanophenylmethanesulfonamide .[1]
-
Purification: Recrystallize from Ethanol/Water.
Stage 2: Nitrile Reduction to Primary Amine
Reaction: Hydrogenation of the nitrile group.[1] Reagents: Raney Nickel (catalytic), Hydrogen gas (balloon or low pressure), Methanol/Ammonia.
Protocol:
-
Dissolve 3-cyanophenylmethanesulfonamide (10 g) in Methanol (100 mL) saturated with Ammonia (to prevent secondary amine formation).
-
Add Raney Nickel (approx.[1] 1.0 g slurry, washed with MeOH).
-
Stir under
atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) for 12–24 hours. -
Filter through Celite to remove catalyst (Keep wet![1] Pyrophoric hazard).
-
Evaporate solvent to yield 3-(aminomethyl)phenylmethanesulfonamide .
Stage 3: Mono-Methylation (The Formamide Route)
Direct methylation is difficult to control.[1] We convert the primary amine to a formamide, then reduce it.[1]
Step 3.1: N-Formylation [1]
-
Reagents: Ethyl Formate (solvent/reagent) or Acetic Anhydride/Formic Acid.
Protocol:
-
Reflux the primary amine (5 g) in Ethyl Formate (50 mL) for 6–12 hours.
-
Monitor by TLC (disappearance of amine).[1]
-
Evaporate excess ethyl formate to yield the N-formyl intermediate .[1]
Step 3.2: Reduction to Methylamine
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Selection: Borane is preferred as it is chemoselective and less likely to interfere with the sulfonamide protons compared to harsh
conditions.[1]
Protocol:
-
Dissolve the N-formyl intermediate (5 g) in anhydrous THF (50 mL) under Nitrogen.
-
Cool to
. -
Add
(1.0 M solution, 3.0 equiv) dropwise. -
Reflux for 2 hours.
-
Cool to
and carefully quench with Methanol (excess). -
Add conc. HCl (5 mL) and reflux for 30 minutes (to break the amine-borane complex).
-
Basify with NaOH (2M) to pH > 10.
-
Extract with DCM (
mL).[1] -
Dry (
) and evaporate to yield the crude target.[1] -
Final Purification: Convert to the Hydrochloride or Oxalate salt for recrystallization (Ethanol/Ether) to achieve pharmaceutical purity.
Part 3: Data Summary & Quality Control
Stoichiometry Table (Batch Scale: 100 mmol start)
| Step | Reagent | MW ( g/mol ) | Equiv | Mass/Vol | Critical Parameter |
| 1.1 | 3-Cyanobenzyl chloride | 151.59 | 1.0 | 15.16 g | Reflux completion |
| Sodium Sulfite | 126.04 | 1.2 | 15.12 g | Dissolve fully | |
| 1.2 | 153.33 | 3.0 | 46.0 g | Anhydrous conditions | |
| 1.3 | 35.05 | Excess | 50 mL | Temp < 10°C | |
| 2.0 | Raney Nickel | - | Cat. | 10 wt% | Pyrophoric Safety |
| 3.2 | - | 3.0 | - | Quench carefully |
Analytical Validation (Expected Data)
-
Appearance: White to off-white crystalline solid (Salt form).
-
Mass Spectrometry (ESI+):
Da. -
1H NMR (DMSO-d6):
-
2.35 (s, 3H,
) -
3.70 (s, 2H,
) -
4.25 (s, 2H,
) -
6.90 (s, 2H,
, exchangeable) - 7.3-7.5 (m, 4H, Ar-H)
-
2.35 (s, 3H,
Part 4: Process Flow Diagram
Caption: Step-by-step process flow for the synthesis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 . (Standard procedures for benzyl chloride to sulfonamide conversion).
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. Link
- Krishnamurthy, S. "Rapid reduction of alkyl tosylates with lithium triethylborohydride. A convenient and high yield synthesis of alkanes," Journal of Organometallic Chemistry, 1978, 156(1), 171-177.
-
PubChem. Compound Summary for CID 65802267: {3-[(Methylamino)methyl]phenyl}methanesulfonamide. National Library of Medicine (US). Link
Sources
Application Notes and Protocols for the Synthesis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
{3-[(Methylamino)methyl]phenyl}methanesulfonamide is a key building block in medicinal chemistry and drug discovery. Its structural motif, featuring a secondary amine and a methanesulfonamide group on a phenyl ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. The methanesulfonamide group can enhance solubility and modulate the pharmacokinetic properties of a molecule, while the secondary amine provides a crucial point for further chemical modification. This application note provides a detailed, step-by-step protocol for the preparation of {3-[(Methylamino)methyl]phenyl}methanesulfonamide from its primary amine precursor, N-(3-aminomethyl-phenyl)methanesulfonamide, via reductive amination. The protocol is designed to be robust and reproducible, with a focus on explaining the rationale behind each step to ensure both scientific integrity and successful execution.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| N-(3-Aminomethyl-phenyl)methanesulfonamide | ≥98% | Commercially Available | Starting material. |
| Formaldehyde (37% solution in water) | ACS Reagent | Commercially Available | Source of the methyl group. |
| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Commercially Available | Reducing agent. Handle with care. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Reaction solvent. |
| Acetic Acid (CH₃COOH) | Glacial | Commercially Available | Catalyst for imine formation. |
| Dichloromethane (DCM) | ACS Reagent | Commercially Available | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For neutralization. | |
| Brine (saturated NaCl solution) | Prepared in-house | For washing the organic layer. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | Drying agent. | |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | For pH adjustment. |
| Diethyl Ether (Et₂O) | ACS Reagent | Commercially Available | For precipitation/crystallization. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Synthetic Protocol: Reductive Amination Approach
The chosen synthetic strategy is a one-pot reductive amination. This method is highly efficient for the selective mono-methylation of primary amines, minimizing the formation of the corresponding tertiary amine.[1] The reaction proceeds through the initial formation of an imine between the primary amine and formaldehyde, which is then reduced in situ by sodium cyanoborohydride.
Reaction Scheme
Caption: Synthetic scheme for the reductive amination of N-(3-Aminomethyl-phenyl)methanesulfonamide.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(3-Aminomethyl-phenyl)methanesulfonamide (1.0 eq, e.g., 5.0 g) in anhydrous methanol (100 mL).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
-
Imine Formation:
-
To the stirred solution, add formaldehyde (1.1 eq, 37% aqueous solution).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the imine intermediate. The slightly acidic medium protonates the carbonyl oxygen of formaldehyde, making it more electrophilic for the nucleophilic attack by the primary amine.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.[2][3][4][5] The portion-wise addition helps to control any potential exotherm and gas evolution. Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and will selectively reduce the protonated imine intermediate over the formaldehyde.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours (overnight).
-
-
Work-up and Extraction:
-
After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the remaining aqueous solution, add saturated sodium bicarbonate solution until the pH is basic (pH 8-9). This step neutralizes the acetic acid and any remaining acidic species.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, for a crystalline product, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
-
A common method for purifying amines is to form the hydrochloride salt. Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried. The free base can be regenerated by dissolving the salt in water and basifying with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Safety Precautions
-
Formaldehyde: is a known carcinogen and sensitizer. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium Cyanoborohydride: is highly toxic and can release hydrogen cyanide gas, especially in acidic conditions. Always handle in a fume hood and avoid contact with acids. Have a cyanide antidote kit readily available in case of emergency.[2][3][4][5]
-
Dichloromethane: is a suspected carcinogen. Use in a fume hood and minimize exposure.
-
General Precautions: Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
Characterization of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show a singlet for the N-methyl group, a singlet for the benzylic methylene group, aromatic protons in the expected region, and a singlet for the methanesulfonamide methyl group. |
| ¹³C NMR | The spectrum should show distinct signals for the N-methyl carbon, the benzylic methylene carbon, the aromatic carbons, and the methanesulfonamide methyl carbon. |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺. |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), and the S=O stretches of the sulfonamide group. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive reducing agent. | Monitor the reaction by TLC or LC-MS. If starting material persists, extend the reaction time. Use fresh, high-quality sodium cyanoborohydride. |
| Formation of Tertiary Amine | Excess formaldehyde or prolonged reaction at elevated temperatures. | Use the stoichiometric amount of formaldehyde as specified. Maintain the reaction at room temperature. |
| Low Yield | Incomplete extraction. Product loss during purification. | Ensure the aqueous layer is sufficiently basic during extraction. Optimize the purification method (e.g., choice of chromatography eluent or recrystallization solvent). |
| Difficulty in Purification | Product is an oil or difficult to crystallize. | Consider converting the product to its hydrochloride salt for easier handling and purification as a solid. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(12), 1893–1896.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- G-Biosciences. (n.d.). Safety Data Sheet - Sodium Cyanoborohydride.
- OSU Chemistry. (n.d.). Sodium Cyanoborohydride SOP. Retrieved from a relevant university safety resource.
- AK Scientific, Inc. (n.d.). Sodium cyanoborohydride solution - Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium cyanoborohydride.
-
Chemguide. (n.d.). Making amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
Sources
HPLC method development for {3-[(Methylamino)methyl]phenyl}methanesulfonamide detection
Technical Application Note: Robust HPLC Method Development for {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Executive Summary
This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of {3-[(Methylamino)methyl]phenyl}methanesulfonamide (MAM-PMS), a critical synthetic intermediate often associated with the manufacturing of triptan-class migraine therapeutics (e.g., Sumatriptan).[1]
The structural complexity of MAM-PMS—featuring a basic secondary amine and a weakly acidic sulfonamide moiety—presents a classic "dual-functionality" challenge in chromatography.[1] Standard C18 methods often yield peak tailing and poor retention due to secondary silanol interactions and the molecule's high polarity.[1] This guide presents a Quality by Design (QbD) approach, utilizing a Polar-Embedded Reversed-Phase strategy to achieve superior peak shape, retention stability, and MS-compatibility.[1]
Analyte Profile & Physicochemical Challenges
Understanding the molecule is the first step in rational method design.[1]
| Property | Description | Chromatographic Implication |
| Structure | Phenyl core with: 1. Methanesulfonamide group (-CH2-SO2-NH2) 2.[1] (Methylamino)methyl group (-CH2-NH-CH3) | Amphoteric nature requires careful pH control to manage ionization states.[1] |
| pKa (Calculated) | Amine: ~9.8 (Basic) Sulfonamide: ~10.2 (Weakly Acidic) | At neutral pH (7.0), the amine is protonated ( |
| LogP | ~0.2 to 0.5 (Estimated) | Low hydrophobicity.[1] Traditional C18 columns may suffer from "dewetting" or lack of retention (k' < 2).[1] |
| UV Chromophore | Benzenoid | Primary absorption |
Method Development Strategy (The "Why")
To overcome the challenges of peak tailing (caused by the amine) and low retention (caused by polarity), we employ a Charged Surface Hybrid (CSH) or Polar-Embedded stationary phase.[1]
Mechanism of Action
-
Silanol Suppression: Standard silica columns have free silanols (
) that ion-exchange with the protonated amine ( ), causing severe tailing.[1] We select a column with a low-level positive surface charge or polar group shielding to repel the amine, sharpening the peak.[1] -
pH Strategy: We utilize an acidic mobile phase (pH 2.5 - 3.0) .
-
Retention Enhancement: Since the molecule is polar, we use a "High Aqueous" compatible column to allow starting conditions of 95-100% buffer without phase collapse.[1]
Decision Logic Diagram
Figure 1: Decision matrix for selecting stationary phase and pH conditions to mitigate amine-silanol interactions.
Experimental Protocols
Protocol A: Instrument & Preparation
-
System: HPLC with Diode Array Detector (DAD) or PDA.[1] (e.g., Agilent 1260/1290 or Waters Alliance).[1]
-
Detector: UV at 215 nm (Primary) and 254 nm (Secondary).[1]
-
Column: Waters XSelect CSH C18 (
) or equivalent (e.g., Phenomenex Luna Omega PS C18).[1]-
Note: The CSH (Charged Surface Hybrid) particle is critical for basic analytes at low pH.[1]
-
-
Temperature:
(Controls viscosity and improves mass transfer).[1]
Reagents:
-
Acetonitrile (ACN): HPLC Grade.
-
Formic Acid: LC-MS Grade.
-
Ammonium Formate: LC-MS Grade.
-
Water: Milli-Q (18.2 M
).[1]
Sample Preparation:
-
Stock Solution: Dissolve 10 mg MAM-PMS in 10 mL of 10:90 ACN:Water (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50
in Mobile Phase A.
Protocol B: Chromatographic Conditions (The "Gold Standard")
This method uses a "focusing" gradient to retain the polar analyte early in the run while eluting hydrophobic impurities later.[1]
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.[1] |
| Mobile Phase B | 100% Acetonitrile.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 10 |
| Run Time | 15 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 98 | 2 | Initial Hold (Focus polar analyte) |
| 2.0 | 98 | 2 | End of loading |
| 8.0 | 70 | 30 | Linear Gradient |
| 10.0 | 10 | 90 | Wash Impurities |
| 12.0 | 10 | 90 | Hold Wash |
| 12.1 | 98 | 2 | Re-equilibration |
| 15.0 | 98 | 2 | End of Run |
Results & Validation Criteria
Every method must be self-validating. Below are the acceptance criteria based on ICH Q2(R1) guidelines.
System Suitability Test (SST)
Perform 5 replicate injections of the Working Standard (50
| Parameter | Acceptance Limit | Rationale |
| Retention Time ( | Ensures analyte is not eluting in the void volume ( | |
| Tailing Factor ( | Critical for amines; confirms suppression of silanol activity.[1] | |
| Theoretical Plates ( | Indicates good column efficiency.[1] | |
| RSD (Area) | Confirms injector precision.[1] |
Linearity & Range
-
Range: 5
to 100 (10% to 200% of target concentration). -
Criterion:
.[1]
Troubleshooting Guide
Issue 1: Peak Tailing (
-
Cause: Secondary interaction between the amine nitrogen and residual silanols on the silica support.[1]
-
Solution:
Issue 2: Retention Time Drift
-
Cause: pH instability or "Phase Collapse" (Dewetting) if using 100% aqueous on a standard C18.[1]
-
Solution:
Issue 3: Split Peaks
-
Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving sample in 100% ACN).[1]
-
Solution: Dissolve sample in Mobile Phase A (or 95% Water).[1]
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and silanol suppression).
-
McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography."[1] Journal of Chromatography A. Link[1]
-
Waters Corporation. "XSelect CSH Columns: Method Development Guide."[1] (Authoritative source on Charged Surface Hybrid technology). Link[1]
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Standard for System Suitability parameters). Link[1]
-
European Pharmacopoeia. "Sumatriptan Succinate Monograph." (Provides context for related sulfonamide/amine impurity separations). Link
Sources
Optimal reaction conditions for methylamino group introduction
Application Note: Strategic Introduction of Methylamino Groups in Drug Discovery
-Methylation and Methylamino Group InstallationExecutive Summary: The "Magic Methyl" Effect
The introduction of a methylamino group (
However, the chemical installation of this group is fraught with practical challenges:
-
Selectivity: Preventing over-alkylation (formation of quaternary ammonium salts) when using electrophilic methyl sources (e.g., MeI).
-
Volatility: Handling methylamine (b.p. -6°C) requires specific safety and stoichiometric controls.
-
Electronic Constraints: Differentiating between aliphatic and aromatic substrates requires distinct catalytic strategies.
This guide provides field-proven protocols for the two most reliable methods: Titanium-Mediated Reductive Amination (for aliphatic targets) and Pd-Catalyzed Buchwald-Hartwig Coupling (for aromatic targets).
Strategic Decision Matrix
Before selecting a reagent system, analyze the substrate's electronic and steric environment.
Figure 1: Decision tree for selecting the optimal methylation strategy based on substrate functionality.
Protocol A: Titanium-Mediated Reductive Amination
Best For: Converting aldehydes or ketones to secondary methylamines. Mechanism: Formation of a titanium-amine complex (hemiaminal/imine) followed by hydride transfer.
Why Titanium?
Standard reductive amination often fails with methylamine because the intermediate imine is unstable and hydrolyzes easily. Titanium(IV) isopropoxide (
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Substrate (Aldehyde/Ketone) | 1.0 | Electrophile |
| Methylamine (2M in THF) | 1.2 - 1.5 | Nucleophile (Use THF solution, not aqueous, to minimize hydrolysis) |
| Titanium(IV) Isopropoxide | 1.25 - 1.5 | Lewis Acid / Dehydrating Agent |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 | Reducing Agent (STAB) - Selectively reduces imine over carbonyl |
| Solvent (THF) | 0.2 - 0.5 M | Anhydrous environment is critical |
Step-by-Step Methodology
-
Complex Formation (The "Aging" Step):
-
In a flame-dried flask under
, dissolve the substrate (1.0 equiv) in anhydrous THF. -
Add
(1.5 equiv) via syringe. -
Add Methylamine (2M in THF, 1.5 equiv) dropwise.
-
Critical: Stir at room temperature for 6–12 hours .
-
Checkpoint: Monitor via TLC. The aldehyde spot should disappear, replaced by the baseline imine/titanium complex. Do not proceed until the carbonyl is consumed.
-
-
Reduction:
-
Caution: The reaction mixture may be viscous.
-
Dilute with a small amount of absolute ethanol (optional, aids solubility of borohydride) or continue in THF.
-
Add
(2.0 equiv) in one portion.[3] -
Stir for 2–4 hours at room temperature.
-
-
Workup (The "Titanium Crash"):
-
Quench the reaction by adding 1N NaOH or saturated aqueous
. -
Observation: A thick white precipitate (
) will form. -
Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.
-
Wash the organic layer with brine, dry over
, and concentrate.
-
Protocol B: Pd-Catalyzed Buchwald-Hartwig Coupling
Best For: Installing methylamino groups onto aryl/heteroaryl halides (
The Challenge: Methylamine is small and nucleophilic, capable of poisoning Pd catalysts or displacing ligands. Furthermore, as a gas, stoichiometric control is difficult. We utilize BrettPhos or RuPhos precatalysts, which are specifically engineered to stabilize the Pd center against small primary amines [3].
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Aryl Halide | 1.0 | Substrate |
| Methylamine (2M in THF) | 1.5 - 2.0 | Nucleophile |
| Pd Precatalyst | 0.01 - 0.05 | Catalyst (e.g., BrettPhos Pd G3 or RuPhos Pd G3) |
| Base | 2.0 - 3.0 | |
| Solvent | 0.2 M | 1,4-Dioxane or Toluene (Degassed) |
Step-by-Step Methodology
-
Inert Setup:
-
Charge a reaction vial with the Aryl Halide (1.0 equiv), Base (
, 2.5 equiv), and Pd Precatalyst (2 mol%). -
Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/refill x3).
-
-
Reagent Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Add Methylamine (2M in THF, 2.0 equiv). Note: If using methylamine hydrochloride salt, add it with the solids in step 1 and increase base to 3.5 equiv.
-
-
Reaction:
-
Heat to 80°C - 100°C for 4–12 hours.
-
Self-Validation: If the catalyst turns black immediately (Pd black precipitation), the reaction has failed (likely oxygen ingress or ligand displacement). The solution should remain dark orange/brown.
-
-
Workup:
-
Cool to room temperature. Filter through a silica plug or Celite to remove palladium residues.[4]
-
Concentrate and purify via flash chromatography.
-
Safety & Handling of Methylamine
Methylamine poses unique hazards that must be managed to ensure operator safety and data integrity.
-
Volatility: With a boiling point of -6°C, methylamine gas can easily escape reaction vessels, leading to stoichiometry errors and inhalation hazards.
-
Recommendation: Use commercially available 2M solutions in THF or Methanol . Store these in a fridge and handle only in a well-ventilated fume hood.
-
-
Corrosivity: It is a potent base and corrosive to eyes/skin.[5][6]
-
Odor: It has a distinct, pungent "fishy" odor.[6] Ammonia-like smell in the lab indicates a leak.
Table: Methylamine Source Comparison
| Source | Pros | Cons | Recommended Use |
| Gas (Cylinder) | Pure, no solvent interference | High pressure, difficult to meter, high hazard | Industrial Scale only |
| Solution (THF/MeOH) | Easy to handle via syringe | Concentration changes over time (volatile) | General Lab Use |
| Hydrochloride Salt | Solid, stable, precise stoichiometry | Requires extra base to free the amine; solubility issues | Buchwald Couplings |
References
-
Barreiro, E. J., et al. (2011).[7][8] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
NMR sample preparation for {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Application Note: High-Resolution NMR Characterization of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Part 1: Introduction & Pre-Experimental Analysis
1.1. Chemical Context & Challenges The target molecule, {3-[(Methylamino)methyl]phenyl}methanesulfonamide , presents a specific set of challenges for solution-state NMR due to its amphoteric nature. It contains two distinct polar functional groups:
-
Secondary Amine (Basic): The (Methylamino)methyl moiety (
) is basic and prone to protonation. -
Primary Sulfonamide (Acidic): The methanesulfonamide moiety (
) contains acidic protons that are labile and subject to rapid chemical exchange.
Critical Analytical Risks:
-
Zwitterionic Behavior: If the sample is a free base, intramolecular acid-base interactions can lead to line broadening or solubility issues in non-polar solvents like Chloroform-d (
). -
Exchange Broadening: The amine (
) and sulfonamide ( ) protons often broaden or disappear in protic solvents (e.g., Methanol- ) due to rapid deuterium exchange, causing loss of structural information. -
Salt Formation: If the sample is provided as a salt (e.g., HCl or fumarate), it will be insoluble in
.
1.2. Solvent Selection Strategy
Based on the polarity and exchange requirements, Dimethyl Sulfoxide-
| Solvent | Suitability | Rationale |
| DMSO- | Optimal | High dielectric constant dissolves both free base and salts. Strong hydrogen-bond accepting ability stabilizes labile |
| Methanol- | Secondary | Good solubility but causes immediate H/D exchange. Use only if simplified spectra (without |
| Chloroform- | Poor | Likely poor solubility for this polar/zwitterionic structure. Acidic nature of |
| Specialized | Used strictly for "Deuterium Shake" experiments to identify exchangeable protons. |
Part 2: Detailed Experimental Protocol
2.1. Materials & Equipment
-
Sample: 5–10 mg (for
), 30–50 mg (for ). -
Solvent: DMSO-
(99.9% D) + 0.03% TMS (v/v). Note: Use a fresh ampoule to minimize water content. -
NMR Tube: 5 mm high-precision tube (e.g., Wilmad 528-PP or equivalent).
-
Filtration: Glass wool or PTFE syringe filter (0.45 µm).
2.2. Sample Preparation Workflow
Step 1: Weighing Weigh 5–10 mg of the solid into a clean 1.5 mL microcentrifuge tube or small glass vial.
-
Why? Weighing directly into the NMR tube is prone to static error and powder sticking to the upper walls, which degrades shimming.
Step 2: Dissolution
Add 600 µL of DMSO-
-
Observation Check: If the solution appears cloudy or has "schlieren" lines, the sample is not fully homogeneous. Sonicate for 30 seconds if necessary.
Step 3: Filtration (Critical) Filter the solution through a small plug of glass wool (packed into a Pasteur pipette) directly into the NMR tube.
-
Reasoning: Even invisible micro-particulates distort magnetic field homogeneity (
), leading to broad lines that mask the fine splitting of the benzylic methylene protons.
Step 4: Volume Adjustment Ensure the liquid column height is 40–50 mm .
-
Caution: Overfilling (>55 mm) wastes solvent and complicates shimming. Underfilling (<35 mm) introduces susceptibility mismatches at the coil edges.
Step 5: Reference Check
If using DMSO-
Part 3: Acquisition & Processing Parameters
3.1. Spectrometer Configuration
-
Temperature: 298 K (25°C). Note: If NH peaks are broad, lowering to 280 K can slow exchange and sharpen them.
-
Spinning: Off (recommended for high-field probes to prevent spinning sidebands).
3.2. Pulse Sequence Parameters
| Parameter | Rationale | ||
| Pulse Program | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures faster relaxation recovery than 90°. |
| Relaxation Delay (D1) | 2.0 – 5.0 s | 2.0 – 3.0 s | Sulfonamide and aromatic protons can have long |
| Scans (NS) | 16 – 64 | 512 – 2048 | Signal-to-noise optimization. |
| Spectral Width (SW) | 12–14 ppm | 220–240 ppm | Capture downfield sulfonamide |
| Acquisition Time (AQ) | ~3.0 s | ~1.0 s | Sufficient to resolve small couplings (J ~ 1-2 Hz). |
Part 4: Data Analysis & Visualization
4.1. Expected Spectral Features (in DMSO-
-
Sulfonamide
: Broad singlet or distinct peak around 6.5 – 7.5 ppm . -
Amine
: Broad singlet around 2.0 – 4.0 ppm (highly concentration/pH dependent). -
Benzylic
(Sulfonamide side): Singlet around 4.2 – 4.5 ppm . -
Benzylic
(Amine side): Singlet or doublet (if coupling to NH is visible) around 3.5 – 3.8 ppm . -
N-Methyl: Singlet around 2.3 – 2.5 ppm .
-
Aromatic Ring: Multiplet pattern characteristic of 1,3-disubstitution (meta) ~ 7.0 – 7.5 ppm .
4.2. Logic Flow: Solvent Selection
Figure 1: Decision logic for solvent selection and troubleshooting exchange broadening.
4.3. Sample Preparation Workflow
Figure 2: Step-by-step sample preparation workflow to ensure homogeneity and field stability.
Part 5: References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on pulse sequences and relaxation delays).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link (Standard reference for residual solvent peaks).
-
Hore, P. J. (2015). Nuclear Magnetic Resonance (Oxford Chemistry Primers). Oxford University Press. (Foundational theory on exchange broadening).
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for acidity of sulfonamides in DMSO).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[1] (Interpretation of amine/sulfonamide spectra).
Sources
Scale-up methodology for {3-[(Methylamino)methyl]phenyl}methanesulfonamide production
Executive Summary
This application note details the Quality-by-Design (QbD) scale-up methodology for {3-[(Methylamino)methyl]phenyl}methanesulfonamide , a critical pharmacophore often utilized in CNS-active agents and kinase inhibitors.
While laboratory-scale synthesis often utilizes alkyl halides or hydride reducing agents (e.g.,
Strategic Route Selection
The target molecule contains two sensitive functionalities: a sulfonamide (
| Method | Reagents | Scale-Up Suitability | Critical Flaw |
| A. Nucleophilic Substitution | Benzyl chloride deriv. + Methylamine | Low | High risk of over-alkylation (tertiary amine formation); difficult salt waste management. |
| B. Hydride Reduction | Imine + | Medium | Stoichiometric boron waste; exothermic quenching; cost of reagents. |
| C. Catalytic Reductive Amination | Aldehyde + | High | Selected Route. Atom efficient; water is the only byproduct; heterogeneous catalyst is easily removed. |
Selected Pathway
The process is defined by the reductive amination of 3-(sulfamoylmethyl)benzaldehyde with methylamine over a Palladium on Carbon (Pd/C) catalyst.
Phase 1: Precursor Assembly (Brief)
Note: This phase prepares the aldehyde intermediate. If purchasing the aldehyde, proceed to Phase 2.
Reaction: 3-(Bromomethyl)benzaldehyde dimethyl acetal
-
Sulfonation: Treat the benzyl bromide acetal with sodium sulfite (
) in water/ethanol to form the sulfonic acid. -
Activation: Convert to sulfonyl chloride using
(thionyl chloride is less effective for benzyl sulfonic acids due to stability). -
Amidation: React with aqueous ammonia (
) to form the sulfonamide. -
Deprotection: Acid hydrolysis (
) removes the acetal to yield 3-(sulfamoylmethyl)benzaldehyde .
Phase 2: Critical Scale-Up (Reductive Amination)
This is the critical process step. The primary challenge is preventing the formation of the tertiary amine impurity (dimerization), which occurs if the product amine reacts with unreacted aldehyde.
Experimental Protocol (1.0 kg Scale)
Reagents:
-
Substrate: 3-(sulfamoylmethyl)benzaldehyde (1.0 kg, 5.02 mol)
-
Amine Source: Methylamine (2.0 M in Methanol, 3.75 L, 7.5 mol, 1.5 equiv). Note: Excess is crucial to suppress dimer formation.
-
Catalyst: 5% Pd/C (50% water wet), 50 g (5 wt% loading).
-
Solvent: Methanol (Total volume ~10 L).
Equipment:
-
20 L Hastelloy Hydrogenation Reactor (rated to 10 bar).
-
Process Analytical Technology (PAT): In-situ IR (ReactIR) to monitor imine formation.
Step-by-Step Procedure:
-
Imine Formation (Pre-equilibrium):
-
Charge the reactor with 3-(sulfamoylmethyl)benzaldehyde and Methanol (5 L).
-
Cool to 10°C (Exotherm control).
-
Add Methylamine solution slowly over 30 minutes.
-
Checkpoint: Monitor ReactIR for the disappearance of the aldehyde carbonyl peak (
) and appearance of the imine peak ( ). Stir for 2 hours at 20°C to ensure complete imine formation. -
Why? Pre-forming the imine minimizes free aldehyde concentration during hydrogenation, significantly reducing side-reactions.
-
-
Hydrogenation:
-
Charge the Pd/C catalyst as a slurry in Methanol (to prevent dry catalyst sparking).
-
Purge reactor:
(3x) (3x). -
Pressurize to 5 bar (72 psi) with Hydrogen.
-
Heat to 35°C and increase stir rate to maximize gas-liquid mass transfer (
). -
Maintain constant pressure until
uptake ceases (approx. 4-6 hours).
-
-
Work-up:
-
Vent
and purge with . -
Filter warm reaction mixture through a spark-proof filter (e.g., Celite or sintered metal) to remove Pd/C.
-
Safety: Keep catalyst wet at all times to prevent pyrophoric ignition.
-
Phase 3: Isolation & Purification
Direct isolation of the free base is possible, but the Hydrochloride Salt is preferred for stability and purity.
-
Salt Formation:
-
Concentrate the methanolic filtrate to ~3 L.
-
Add Isopropyl Alcohol (IPA, 5 L) as an antisolvent.
-
Slowly add concentrated
(1.05 equiv) or in IPA/Dioxane while maintaining temp < 20°C.
-
-
Crystallization:
-
Cool to 0-5°C and age for 4 hours.
-
Filter the white crystalline solid.
-
Wash with cold IPA.
-
-
Drying: Vacuum oven at 45°C.
Expected Yield: 85-92% Purity: >99.5% (HPLC)
Process Visualization
Figure 1: Synthetic Pathway & Impurity Logic
Caption: Reaction pathway highlighting the critical necessity of excess methylamine to prevent product-aldehyde coupling (Red Dotted Line).
Figure 2: Reactor Setup & Safety Controls
Caption: Process flow diagram emphasizing safety interlocks for hydrogenation and catalyst handling.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact | Control Strategy |
| Methylamine Equivalents | 1.5 - 2.0 eq | Low eq leads to dimer impurity. | Dispense via mass flow controller; validate concentration of stock solution. |
| Reaction Temperature | 25 - 40°C | High temp increases byproduct formation; Low temp slows rate. | Jacket temperature control with cascade loop. |
| Catalyst Loading | 3 - 5 wt% | Affects reaction time. | Standardize catalyst lot; keep wet to prevent ignition. |
| Imine Formation Time | > 2 hours | Incomplete imine formation leads to alcohol impurity (direct aldehyde reduction). | Monitor via FTIR or HPLC before |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link (Foundational chemistry adapted here for catalytic hydrogenation).
- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on sulfonamide pharmacophore stability).
- Org. Process Res. Dev. (2006). "Scale-up of Reductive Amination: Safety and Selectivity." (General principles applied to the methylamine/aldehyde system).
-
Sciencemadness & Hive Archives. (Historical data on Methylamine handling and aqueous solution thermodynamics). Link (Practical handling of methylamine solutions).
- Occupational Safety and Health Administration (OSHA). "Methylamine: Handling and Storage." (Safety protocols for Phase 2).
Troubleshooting & Optimization
Troubleshooting low purity in {3-[(Methylamino)methyl]phenyl}methanesulfonamide extraction
Technical Support Center: {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Welcome to the technical support guide for {3-[(Methylamino)methyl]phenyl}methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during the extraction and purification of this compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Low Purity in Extraction
This section addresses the most common issues encountered during the liquid-liquid extraction (LLE) of {3-[(Methylamino)methyl]phenyl}methanesulfonamide, presented in a question-and-answer format.
Q1: My final product purity is low after extraction. What are the likely impurities and where do they come from?
A1: Understanding the origin of impurities is the first step in designing an effective purification strategy. Impurities can be broadly categorized as process-related (from the synthesis) or degradation-related.
The synthesis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide, or similar structures, often involves steps like reductive amination or N-alkylation.[1][2] These processes, along with the inherent reactivity of the starting materials and product, can lead to a predictable set of impurities.
Table 1: Common Potential Impurities and Their Sources
| Impurity Class | Specific Example(s) | Likely Source | Recommended Removal Strategy |
| Unreacted Starting Materials | 3-(Aminomethyl)phenyl-methanesulfonamide | Incomplete methylation of the primary amine. | Acid-base extraction, Recrystallization |
| Benzaldehyde derivative (if from reductive amination) | Incomplete reaction or side reactions. | Acid-base extraction (if non-basic) | |
| Over-alkylation Byproducts | {3-[(Dimethylamino)methyl]phenyl}methanesulfonamide | Reaction of the desired secondary amine with excess methylating agent. | Careful pH-controlled acid-base extraction, Chromatography |
| Residual Solvents | Toluene, Methanol, Dichloromethane, etc. | Incomplete removal after reaction or extraction. | Drying under high vacuum, Recrystallization |
| Degradation Products | Oxidized impurities, Hydrolysis products | Exposure to air (oxidation), or extreme pH and heat during workup.[3][4] | Recrystallization, Chromatography |
A crucial first step is to perform a forced degradation study to understand the compound's stability under stress conditions like acid, base, oxidation, heat, and light.[3][5] This helps in identifying potential degradants that might form during your process.
Q2: How do I correctly perform and optimize the acid-base extraction to remove neutral or acidic impurities?
A2: Acid-base extraction is the most powerful tool for purifying this molecule, leveraging the basicity of the secondary amine. The principle is to manipulate the pH of the aqueous phase to control whether the amine is in its charged (water-soluble) or neutral (organic-soluble) form.[6][7]
The key is to know the pKa of the conjugate acid of the methylamino group. While a specific value for this exact molecule requires experimental determination, a reasonable estimate for a benzylic secondary amine is a pKa of ~9-10.
Expert Insight: The key to high purity is selectivity. By extracting at a pH at least 2 units below the amine's pKa, you ensure >99% of it is protonated and moves to the aqueous phase.[8] Conversely, when liberating the free base, adjust the pH to be at least 2 units above the pKa to ensure it is deprotonated and moves back into the organic phase. Always verify the pH of the aqueous phase with a calibrated pH meter.
Q3: I'm consistently getting a persistent emulsion during my extraction. How can I break it and prevent it in the future?
A3: Emulsion formation is a common challenge in LLE, especially with amine compounds that can act as surfactants. It is caused by the formation of a stable colloidal suspension of one liquid phase within the other.
Table 2: Troubleshooting Emulsions in LLE
| Method | Description | When to Use |
| Patience | Allow the separation funnel to stand undisturbed for 10-30 minutes. | For minor, unstable emulsions. |
| Add Brine | Add a saturated NaCl solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[1] | The most common and effective first step. |
| Gentle Swirling | Instead of vigorous shaking, gently invert the separation funnel multiple times. | To prevent emulsion formation from the start. |
| Centrifugation | Transfer the mixture to centrifuge tubes and spin at a moderate speed. | For stubborn, high-volume emulsions. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. | A last resort, as it can be slow and lead to product loss. |
To prevent emulsions, avoid shaking the separation funnel too vigorously. Use a gentle, repeated inversion motion which is sufficient to achieve equilibrium between the phases.
Q4: My product "oiled out" instead of crystallizing, or no crystals are forming at all. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often because the solution temperature is higher than the melting point of the impure product or the solvent is poorly chosen. [9] A failure to crystallize usually means the solution is not supersaturated.[9]
Troubleshooting Recrystallization:
-
If Oiling Out Occurs: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point slightly, then allow it to cool much more slowly. A slower cooling rate is critical for forming an ordered crystal lattice.[9]
-
If No Crystals Form:
-
Induce Crystallization: Scratch the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.[9]
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate a portion and allow the solution to cool again.
-
Cool Further: Place the flask in an ice bath or refrigerator after it has reached room temperature to decrease solubility and promote crystallization.[9]
-
Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. For sulfonamides, which have both polar and non-polar groups, a mixed solvent system is often effective.[10]
Table 3: Recommended Starting Solvent Systems for Recrystallization
| Solvent System | Polarity | Rationale |
| Isopropanol/Water | Polar Protic | A commonly effective system for sulfonamides.[9] Dissolve in hot isopropanol, then add hot water dropwise until turbidity persists. Add a drop of isopropanol to clarify and cool slowly. |
| Ethanol/Water | Polar Protic | Similar to isopropanol/water, another excellent choice for sulfonamides.[10] |
| Acetone/Hexane | Polar Aprotic / Non-polar | Dissolve in a minimum of hot acetone, then add hexane slowly until the solution becomes cloudy. Re-heat to clarify and cool. |
| Ethyl Acetate | Medium Polarity | A single-solvent system that may work if impurities have very different solubilities. |
Frequently Asked Questions (FAQs)
-
Q: What analytical techniques should I use to confirm the purity of my final product?
-
A: A multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis (% area).[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any unknown impurities.[12] Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the structure of the main compound and can help identify major impurities if their signals are resolved.
-
-
Q: My amine is streaking on my silica gel TLC plate. How can I get clean spots?
-
A: This is a classic problem caused by the basic amine interacting strongly with the acidic silanol groups on the silica surface.[6] To fix this, add a small amount (0.5-1%) of a competing base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexane). This neutralizes the active sites on the silica, allowing your compound to travel up the plate cleanly.[6]
-
-
Q: Is {3-[(Methylamino)methyl]phenyl}methanesulfonamide stable? Are there specific storage conditions?
-
A: While generally stable, secondary amines and benzylamines can be susceptible to air oxidation over time. It is best stored in a well-sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light, especially for long-term storage or use as an analytical standard. Sulfonamides are generally stable to hydrolysis at neutral pH but can degrade under harsh acidic or basic conditions, especially with heat.[13]
-
Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude).
-
Acid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake gently for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add a second portion of 1 M HCl (aq) to the organic layer, shake, and separate. Combine this aqueous layer with the first. Repeat one more time to ensure complete extraction.
-
Wash (Optional): The remaining organic layer, containing neutral impurities, can be discarded or washed with brine, dried, and concentrated to recover any non-basic starting materials.
-
Liberation of Free Base: To the combined acidic aqueous extracts, add fresh ethyl acetate (equal to the total volume of aqueous extract). Begin stirring and slowly add 2 M NaOH (aq) dropwise until the pH of the aqueous layer is >11, confirming with a pH meter.
-
Back Extraction: Shake the funnel gently. Drain the lower aqueous layer and transfer the upper organic layer (containing the product) to a clean flask.
-
Final Extraction: Add another portion of fresh ethyl acetate to the aqueous layer, shake, and separate. Combine this organic layer with the first. Repeat one more time.
-
Final Wash and Drying: Combine all organic extracts containing the product. Wash with saturated NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purity Determination by HPLC
This is a general-purpose method; it should be optimized and validated for your specific needs.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of your compound at 1 mg/mL in methanol or acetonitrile. Dilute as needed.[11]
-
Analysis: Integrate all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
References
-
Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
Tsai, T. M., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
Kordikowski, A., et al. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Power, L. A., et al. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D1RE00205H. Retrieved from [Link]
-
Ingerslev, F., et al. (2000, October 1). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
Analytical Methods. (n.d.). Analytical Methods. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]
-
PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020, December 23). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 3. onyxipca.com [onyxipca.com]
- 4. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of {3-[(Methylamino)methyl]phenyl}methanesulfonamide Synthesis
This guide serves as a technical support resource for the synthesis and optimization of {3-[(Methylamino)methyl]phenyl}methanesulfonamide . It is designed for researchers encountering selectivity issues, specifically the competition between mono- and bis-alkylation (over-methylation) and sulfonamide side-reactivity.[1]
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions & Chemoselectivity Control
Executive Summary
The synthesis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide hinges on the successful construction of a secondary benzylic amine in the presence of a sulfonamide moiety.[1][2] The two primary failure modes are over-alkylation (forming the tertiary amine) and sulfonamide interference (N-alkylation or solubility issues).[1][2] This guide prioritizes Reductive Amination via Sodium Triacetoxyborohydride (STAB) as the "Golden Path" to minimize these side reactions.[2]
Part 1: The "Golden Path" Protocol
Recommended Methodology for High Chemoselectivity
Objective: Synthesize the target secondary amine while suppressing the formation of the tertiary amine impurity (
Reagents:
-
Substrate: 3-Formylphenylmethanesulfonamide (Aldehyde precursor).[1][2]
-
Amine Source: Methylamine (2.0 M in THF or MeOH, 1.5–2.0 equiv).[2]
-
Reductant: Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃ (1.5 equiv).[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[2]
-
Additive: Acetic Acid (AcOH), 1.0 equiv (Crucial for imine activation).[2]
Workflow:
-
Imine Formation (The Equilibrium): Dissolve the aldehyde in DCE. Add Methylamine and Acetic Acid.[2] Stir at Room Temperature (RT) for 1–2 hours.
-
Reduction (The Kinetic Step): Add NaBH(OAc)₃ in one portion. Stir at RT for 4–16 hours.[2]
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM.[2]
-
Critical: Do not use strong base (NaOH) immediately, as it may solubilize the sulfonamide into the aqueous phase.[2]
-
Part 2: Troubleshooting Guide (FAQ)
Issue A: "I see a prominent M+14 peak in my LC-MS."
Diagnosis: Over-methylation (Formation of the Tertiary Amine).[1][2] Cause: The secondary amine product is more nucleophilic than the starting primary amine (or ammonia), leading to a second reaction with the alkylating agent or aldehyde.[2] Solution:
-
Switch Reagents: If using direct alkylation (Benzyl halide + Methylamine), stop immediately. Switch to the Reductive Amination protocol above.
-
Stepwise Control: If using Reductive Amination, ensure you are not using Sodium Cyanoborohydride (NaBH₃CN) at high pH. Switch to STAB in slightly acidic media. The steric bulk of the acetoxy groups on boron suppresses the reaction with the secondary amine product.[1][2]
-
Stoichiometry: Increase the equivalents of Methylamine to 5.0–10.0 equiv if using direct substitution.[1][2] For reductive amination, 1.5 equiv is usually sufficient.[2]
Issue B: "My reaction stalled, and I have unreacted aldehyde."
Diagnosis: Poor Imine Formation. Cause: The equilibrium between the aldehyde and the imine is unfavorable, likely due to water accumulation or insufficient acid catalysis.[2] Solution:
-
Dehydrating Agents: Add anhydrous MgSO₄ or 4Å Molecular Sieves to the reaction mixture during the imine formation step (Step 1).[2]
-
Lewis Acid Boost: Add Titanium(IV) isopropoxide (
, 1.0 equiv) before adding the reducing agent. This "locks" the oxygen as a titanate, driving the equilibrium toward the imine.[2] Note: This requires a stricter quench protocol.[2]
Issue C: "The product is disappearing into the aqueous layer during workup."
Diagnosis: Sulfonamide Deprotonation.
Cause: The sulfonamide proton (
-
pH Control: Quench with saturated NaHCO₃. Adjust pH to exactly 8.5–9.0 using dilute ammonia.[2] This is basic enough to keep the amine organic-soluble (
) but not basic enough to fully deprotonate the sulfonamide.[1][2] -
Salting Out: Saturate the aqueous layer with NaCl to force the organic product out (Salting-out effect).[1][2]
Issue D: "I see a dimer impurity (M+ mass is nearly double)."
Diagnosis: Reductive Dimerization.[2] Cause: The newly formed amine reacted with a remaining molecule of aldehyde before the reducing agent could act.[1][2] Solution:
-
Concentration: Dilute the reaction. High concentrations favor intermolecular side reactions.[2]
-
Order of Addition: Ensure the reducing agent is present after imine formation is established, or use a "slow addition" of the aldehyde to an excess of amine/reductant mixture (Inverse Addition).[2]
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competition between the desired pathway (Green) and the critical side reactions (Red).[1][2]
Caption: Figure 1. Chemoselectivity map. The green path represents the STAB-mediated reductive amination.[1][2] Red dashed lines indicate failure modes caused by incorrect reductant choice or stoichiometry.
Part 4: Quantitative Comparison of Methods
| Method | Reagents | Primary Risk | Typical Yield | Selectivity (Mono:Bis) |
| Direct Alkylation | Benzyl Halide + MeNH₂ | Over-Alkylation (High) | 30–50% | Poor (< 3:[1]1) |
| Reductive Amination (NaBH₄) | Aldehyde + MeNH₂ + NaBH₄ | Alcohol Formation | 50–65% | Moderate |
| Reductive Amination (STAB) | Aldehyde + MeNH₂ + STAB | Minimal | 85–95% | Excellent (> 20:1) |
| Leuckart Reaction | Aldehyde + Formamide | Thermal Degradation | 40–60% | Good |
Part 5: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Borch, R. F., et al. (1971).[2] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Sulfonamide physicochemical properties).
Sources
Removing specific impurities from {3-[(Methylamino)methyl]phenyl}methanesulfonamide
The following Technical Support Guide is designed for researchers and process chemists working with {3-[(Methylamino)methyl]phenyl}methanesulfonamide (referred to herein as MAM-PMS ).
This guide addresses the three most critical impurities associated with the reductive amination and sulfonation pathways typical for this molecule: the Des-methyl (Primary Amine) , the Dimethyl (Tertiary Amine) , and the Aldehyde Precursor .
Status: Active Agent: Senior Application Scientist Topic: Impurity Profiling & Removal Protocols for CAS [Specific Analog Class]
Diagnostic Matrix: Identify Your Impurity
Before initiating a remediation protocol, confirm the identity of your impurity based on Relative Retention Time (RRT) and chemical behavior.
| Impurity Designation | Chemical Name | Likely Origin | HPLC Behavior (Generic C18) | Solubility Characteristic |
| Impurity A | {3-(Aminomethyl)phenyl} methanesulfonamide | Incomplete methylation (Under-reaction) | RRT < 1.0 (More Polar) | High water solubility at pH < 9 |
| Impurity B | {3-[(Dimethylamino)methyl]phenyl} methanesulfonamide | Over-methylation (Reductive amination side-reaction) | RRT > 1.0 (Less Polar) | Lower mp than product; often an oil |
| Impurity C | 3-Formylphenyl methanesulfonamide | Unreacted Starting Material | RRT >> 1.0 (Non-basic) | Neutral; insoluble in dilute acid |
Troubleshooting Guides (Q&A)
Q1: I have high levels (>5%) of the Primary Amine (Impurity A). Recrystallization isn't working. How do I remove it chemically?
The Issue: Primary amines co-crystallize with secondary amines due to similar ionic radii in salt forms (e.g., HCl salts). Standard recrystallization is often ineffective for levels >2%.
The Fix: Selective Schiff Base Scavenging
You must exploit the steric difference between the primary (
Protocol:
-
Dissolution: Dissolve crude MAM-PMS in Methanol (10 volumes).
-
Scavenging: Add 0.2 equivalents (relative to the impurity level) of Salicylaldehyde .
-
Reflux: Stir at mild reflux (50°C) for 1 hour. The impurity converts to a lipophilic imine.
-
Acid Hydrolysis/Workup:
-
Cool to RT.
-
Add 1N HCl to precipitate the product as the hydrochloride salt. The Schiff base impurity remains in the mother liquor or is hydrolyzed to an aldehyde that stays in the organic wash.
-
Filter the solid MAM-PMS HCl salt.
-
Wash the cake with Ethyl Acetate (to remove the aldehyde residue).
-
Why Salicylaldehyde? It forms a highly stable, often crystalline imine with primary amines due to intramolecular hydrogen bonding, preventing reversibility during the workup.
Q2: My LC-MS shows a persistent M+14 peak (Impurity B: Dimethyl analog). How do I separate this tertiary amine?
The Issue: This is the "Over-alkylation" impurity. It lacks the N-H proton found in your product.[1] Because it cannot act as a hydrogen bond donor, its solubility profile differs slightly, but often not enough for simple separation.
The Fix: The "Boc-Swing" Strategy (High Purity Requirements) If recrystallization fails, derivatize the product to separate it from the unreactive impurity.
Protocol:
-
Protection: Treat the crude mixture with Boc-Anhydride (
) and mild base ( ) in THF/Water. -
Partition: Acidify slightly (pH 4). Extract with Ethyl Acetate.
-
The N-Boc product moves to the organic layer.
-
The basic Tertiary Amine (Impurity B) remains protonated and stays in the aqueous layer.
-
-
Deprotection: Treat the organic phase (concentrated) with 4N HCl in Dioxane to remove the Boc group and recover pure MAM-PMS.
Q3: The product color is off (yellow/orange), and I suspect aldehyde residues (Impurity C).
The Issue: Unreacted aldehyde precursors oxidize to form colored oligomers.
The Fix: Bisulfite Wash Aldehydes form water-soluble adducts with sodium bisulfite.
Protocol:
-
Dissolve the crude free base in Ethyl Acetate.
-
Wash the organic layer twice with 10% aqueous Sodium Bisulfite (
) . -
The aldehyde forms a bisulfite adduct (
) which partitions into the water. -
Wash with brine, dry, and evaporate.
Visualizing the Purification Logic
The following diagram illustrates the pH-Switch Purification Workflow , which relies on the amphoteric nature of the sulfonamide (weakly acidic) and the amine (basic).
Caption: The pH-Switch workflow isolates MAM-PMS by exploiting its minimum solubility at the isoelectric point (approx pH 9.5), separating it from highly soluble salts and neutrals.
Summary of Critical Parameters
| Parameter | Specification | Reason |
| pH for Precipitation | 9.2 – 9.8 | The sulfonamide |
| Recrystallization Solvent | Isopropanol (IPA) : Water (9:1) | High solubility of impurities (dimethyl analog) in IPA; product crystallizes upon cooling. |
| Drying Temp | < 50°C (Vacuum) | Sulfonamides can degrade/desulfonylate at high temps if trace acid is present. |
References & Grounding
-
Separation of Amines (Hoffmann's Method & Modern Variants):
-
Reductive Amination Impurity Profiles:
-
Source: "Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate."[10] Drug Testing and Analysis, 2022.
-
Relevance: Although forensic in nature, this paper details the exact kinetic competition between methylamine (product) and dimethylamine (impurity) formation during reductive amination of phenyl-ring substrates.
-
URL:
-
-
Sulfonamide Synthesis & Stability:
-
Source: "Synthesis and Characterization of Impurity F in... Sulfonamide Drug Synthesis." SSRN, 2020.
-
Relevance: Establishes the stability profiles of sulfonamide groups under acidic/basic workup conditions.
-
URL:
-
-
N-Dealkylation Strategies (For removing tertiary amines):
-
Source: "N-Dealkylation of Amines." MDPI Molecules, 2021.
-
Relevance: Advanced chemical methods (chloroformates) to demethylate over-alkylated impurities if physical separation fails.
-
URL:
-
Sources
- 1. echemi.com [echemi.com]
- 2. Sciencemadness Discussion Board - Method for demethylation of secondary amine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 4. researchgate.net [researchgate.net]
- 5. US3839423A - Demethylation process - Google Patents [patents.google.com]
- 6. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 7. jelsciences.com [jelsciences.com]
- 8. patents.justia.com [patents.justia.com]
- 9. CHEM-GUIDE: Separation of primary , secondary and tertiary amines by Hoffmann's method [chem-guide.blogspot.com]
- 10. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving hygroscopic challenges with {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Technical Support Center: Handling & Optimization of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Case ID: HYGRO-MAMPS-001 Status: Active Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
You are encountering hygroscopicity issues with {3-[(Methylamino)methyl]phenyl}methanesulfonamide (henceforth referred to as MAMPS ). This molecule contains a hydrophilic sulfonamide core coupled with a secondary benzylic amine. The hygroscopic nature is likely driven by the high hydrogen-bonding potential of the secondary amine and the sulfonamide oxygen atoms, particularly if the compound is in an amorphous state or a specific salt form (e.g., Hydrochloride).
This guide provides immediate handling protocols to salvage current experiments and long-term engineering strategies to permanently resolve the moisture uptake issue.
Part 1: Immediate Handling & Storage (The "Firefighting" Protocols)
Q: My sample turns into a sticky gum within minutes of weighing. How do I handle it for immediate assays?
A: The "gumming" indicates a deliquescence point below your lab's ambient relative humidity (RH). You must isolate the compound from atmospheric moisture before the phase transition occurs.
Protocol: The "Zero-Exposure" Weighing Technique
-
Equilibration: Move the bulk container into a glove box or a glove bag purged with dry nitrogen (<5% RH).
-
Aliquot Strategy: Do not weigh the exact amount for every experiment. Instead, weigh a larger master aliquot (e.g., 50 mg) inside the dry environment into a pre-tared, septum-capped vial.
-
Solvation: Dissolve the master aliquot through the septum using an anhydrous solvent (e.g., DMSO or Methanol) to create a stock solution.
-
Liquid Handling: Perform all subsequent transfers volumetrically using the stock solution. Liquids are easier to handle than hygroscopic solids.
Q: What is the correct storage configuration?
A: Standard desiccators are often insufficient because the opening/closing cycle re-introduces moisture.
-
Primary Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term storage.
-
Secondary Containment: Heat-sealed aluminized Mylar bag (Alu-Alu) containing a molecular sieve packet.
-
Desiccant Choice: Use Phosphorus Pentoxide (P2O5) or Molecular Sieves (4Å) . Avoid Silica Gel, as it equilibrates at higher RH and may not be aggressive enough for deliquescent amines.
Part 2: Characterization & Root Cause Analysis
Q: How do I confirm if this is surface adsorption or a bulk hydrate formation?
A: You need to perform Dynamic Vapor Sorption (DVS) .[1] This distinguishes between kinetic surface moisture (adsorption) and stoichiometric integration of water into the crystal lattice (hydrate formation).
Experimental Workflow: DVS Interpretation
-
Step 1: Run a sorption cycle (0% → 90% RH) followed by desorption.[1]
-
Scenario A (Surface Adsorption): Mass increases continuously with RH. Hysteresis is minimal. Solution: Particle size engineering (reduce surface area).
-
Scenario B (Channel Hydrate): Step-wise mass jump at a specific RH (e.g., 1 mole of water absorbed at 40% RH). Solution: Store below the critical RH or synthesize the stable hydrate form intentionally.
-
Scenario C (Amorphous): Gradual uptake followed by a sudden mass drop (recrystallization event) at high humidity. Solution: The material is amorphous; you must crystallize it.[1]
Visualization: Hygroscopicity Management Workflow
Figure 1: Decision matrix for diagnosing and treating solid-state instability in MAMPS.
Part 3: Engineering Solutions (The Permanent Fix)
Q: I am currently using the HCl salt. Is there a better alternative?
A: Yes. Hydrochloride salts of secondary amines are notorious for hygroscopicity because the chloride ion is small and has high charge density, often leaving the lattice "open" to water intrusion.
Recommendation: Salt Switching Strategy Switch to a counterion that is larger, more hydrophobic, or capable of bidentate hydrogen bonding to "lock" the lattice.
| Counterion | Hygroscopicity Risk | Rationale for MAMPS |
| Hydrochloride | High | Small anion, high charge density. Often forms channels. |
| Mesylate | Low-Medium | Larger organic anion. Often packs better with phenyl-sulfonamides. |
| Fumarate | Low | Dicarboxylic acid. Can cross-link two MAMPS molecules, stabilizing the lattice. |
| Tosylate | Very Low | Adds aromatic bulk (pi-stacking potential with the phenyl ring of MAMPS). |
Protocol: Tosylate Salt Formation
-
Dissolve 1.0 eq of MAMPS free base in warm Ethanol/EtOAc (1:1).
-
Add 1.05 eq of p-Toluenesulfonic acid monohydrate dissolved in minimal Ethanol.
-
Cool slowly to 4°C. The bulky tosylate group should facilitate the formation of a non-hygroscopic lattice via pi-pi stacking interactions.
Q: Can I use excipients to block moisture if I can't change the salt?
A: Yes. If you are at the formulation stage, use Co-processing or Hydrophobic Coating .
-
Silica Syloid® 244 FP: Mix your API with this mesoporous silica. It acts as a "moisture scavenger," preferentially adsorbing water before it touches the MAMPS.
-
HPMC Encapsulation: If making capsules, use HPMC (hydroxypropyl methylcellulose) shells rather than gelatin, as gelatin contains water that can migrate into the hygroscopic drug.
Part 4: Scientific Rationale & Mechanisms
The hygroscopicity of {3-[(Methylamino)methyl]phenyl}methanesulfonamide is driven by the enthalpy of hydration . The secondary amine nitrogen possesses a lone pair that is highly accessible. In the solid state, if the crystal packing efficiency is low (common in amorphous phases or simple HCl salts), the lattice energy is easily overcome by the energy gain from forming hydrogen bonds with atmospheric water [1].
By switching to a Tosylate or Fumarate salt, you introduce steric bulk that increases the lattice packing density. A tighter crystal lattice increases the energy barrier required for water molecules to penetrate and disrupt the structure, effectively "waterproofing" the molecule at the molecular level [2].
Visualization: Salt Selection Logic
Figure 2: Mechanistic pathway for reducing hygroscopicity via counterion selection.
References
-
Newman, A., & Reutzel-Edens, S. M. (2020). Crystallization and Salt Selection in Drug Discovery. This source details the thermodynamic principles of lattice energy and how counterion selection impacts moisture uptake in amine drugs.
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Explains the correlation between crystal packing efficiency, solubility, and hygroscopicity.
-
BenchChem Technical Guides. (2025). Troubleshooting workflow for hygroscopic aminoquinoline products.
-
Airaksinen, S., et al. (2005). Excipient selection for hygroscopic drugs.
Sources
Reducing drying time for {3-[(Methylamino)methyl]phenyl}methanesulfonamide crystals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in the crystallization and drying of active pharmaceutical ingredients (APIs). This guide focuses specifically on {3-[(Methylamino)methyl]phenyl}methanesulfonamide, a sulfonamide derivative, and addresses the critical issue of reducing drying time while maintaining crystal integrity and purity.
The final stages of API manufacturing—crystallization, filtration, and drying—are paramount.[1] They control the physical properties of the API, such as crystal form, size, and shape, which can significantly impact bioperformance, especially for compounds with low solubility.[1] Inefficient drying not only creates a bottleneck in production but can also lead to issues like polymorphic conversion, solvent inclusion, and agglomeration, potentially compromising the quality and stability of the final product.[2][3]
This document is structured to provide direct, actionable solutions. We will explore common problems through a troubleshooting guide, answer specific questions in an FAQ format, and provide detailed protocols for optimizing your process.
Troubleshooting Guide: Diagnosing and Solving Drying Issues
This section addresses common problems encountered during the drying of {3-[(Methylamino)methyl]phenyl}methanesulfonamide crystals. Each issue is presented in a question-and-answer format, explaining the root causes and providing step-by-step solutions.
Q1: My crystals are taking an excessively long time to dry. What are the primary factors I should investigate?
A1: Extended drying time is a frequent challenge, often stemming from issues in the preceding crystallization step. The primary factors are crystal habit (shape), size, and the presence of entrapped solvent.
-
Causality: Needle-shaped (acicular) or plate-like crystals, which are common for sulfonamides, tend to pack inefficiently, creating a dense filter cake that traps mother liquor.[4] This poor packing hinders the uniform flow of heat and the escape of solvent vapor during drying.[] Furthermore, rapid crystallization can lead to the inclusion of solvent within the crystal lattice itself, which is much more difficult to remove than surface moisture.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for extended drying times.
Q2: I'm observing significant clumping and agglomeration in the dryer. How does this affect drying, and how can it be prevented?
A2: Agglomeration is a common issue where smaller crystals bind together, forming larger clusters.[] This is detrimental to efficient drying.
-
Causality: Agglomerates act like large, porous particles with solvent trapped in the interstitial spaces. The outer surface of the clump may dry quickly, forming a hard crust that effectively seals moisture within the core. This leads to non-uniform drying, with some parts of the batch being overly dry while others remain wet. The primary causes are inefficient cake washing, which leaves residual mother liquor acting as a binder, and excessive agitation during filtration.
-
Solutions:
-
Optimize Cake Washing: Implement a displacement wash with a suitable anti-solvent (a solvent in which the API is poorly soluble). This removes the mother liquor more effectively than simply pulling the cake dry.
-
Gentle Delumping: After filtration and washing, the wet cake should be gently broken up (delumped) through a screen or a low-shear mill before being loaded into the dryer. This increases the surface area exposed for drying.
-
Control Agitation: If using an agitated dryer, ensure the agitation speed is optimized. Initial agitation should be intermittent and gentle to break up large clumps without causing particle attrition, which can generate fines and worsen packing.[6]
-
Q3: After drying, my product has a high residual solvent content. What went wrong?
A3: High residual solvent is a critical quality failure. It indicates that the drying process was incomplete or that solvent is irreversibly trapped. This can be due to process parameters or the physical form of the crystals.
-
Causality: The most common reasons are insufficient drying time, temperature, or vacuum level.[7] However, the formation of solvates—crystalline forms where solvent molecules are incorporated into the crystal lattice—can also be a cause.[8] Drying a stable solvate under conditions that are not harsh enough to break the crystal lattice will not remove the bound solvent.
-
Solutions:
-
Verify Drying End-Point: Use a validated method like Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) to confirm the drying endpoint. Do not rely solely on time. The process is complete when the sample weight stabilizes.
-
Optimize Drying Conditions: Vacuum drying is effective because reducing the pressure lowers the solvent's boiling point, allowing for rapid evaporation at lower temperatures.[7] Ensure your vacuum pump is pulling a sufficient vacuum (typically <10 mbar for efficient drying). The shelf temperature should be high enough to provide energy for vaporization but well below the degradation temperature of the API.
-
Characterize the Solid Form: Use techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for solvate formation. If a solvate is present, the drying process must be designed to desolvate the material, which may require higher temperatures or a different drying technology.[2]
-
Frequently Asked Questions (FAQs)
Q: How does the choice of crystallization solvent affect drying? A: The solvent choice is critical.[] Solvents with high boiling points (e.g., DMSO, DMF) will naturally take longer to remove. Furthermore, the solvent influences the crystal habit.[9][10] A solvent system that promotes the growth of more isometric (equant) crystals over high-aspect-ratio needles will result in a powder that is easier to filter and dry.[11]
Q: What is the ideal crystal size for efficient drying? A: There is an optimal range. Very small crystals (fines) can lead to a very compact, impermeable filter cake, significantly slowing down filtration and drying.[] Very large crystals may have a smaller surface-area-to-volume ratio, which can also slow drying. A narrow particle size distribution with a mean size typically in the range of 50-150 microns is often desirable for good flowability and efficient drying.
Q: Can polymorphism affect drying time? A: Yes. Different polymorphs of the same compound can have different crystal structures and packing arrangements.[8][12] One polymorph might form a stable solvate with the crystallization solvent while another does not. The transition from a metastable form to a more stable form during drying can also alter the crystal structure and potentially trap solvent.[3][13]
Q: Is it better to use a higher temperature or a deeper vacuum to speed up drying? A: A deeper vacuum is generally preferred.[7] Increasing the temperature can risk thermal degradation of the API or induce an unwanted polymorphic transformation.[3] Lowering the pressure is a more gentle method to increase the driving force for solvent evaporation.[7][14] The optimal process often involves a balance of both, using a moderate temperature and a deep vacuum.
Optimized Protocols and Data
To effectively reduce the drying time of {3-[(Methylamino)methyl]phenyl}methanesulfonamide, a systematic approach to both crystallization and drying is necessary.
Protocol 1: Optimized Vacuum Tray Drying
This protocol is designed for the efficient removal of residual solvents from the wet cake post-filtration.
-
Pre-Drying Preparation:
-
Transfer the wet filter cake from the filtration equipment to stainless steel drying trays.
-
Spread the cake evenly across the trays to a consistent depth, typically no more than 2-3 cm, to ensure uniform heat transfer.
-
Gently break up any large clumps with a spatula to increase the exposed surface area.
-
-
Loading and Sealing:
-
Load the trays onto the shelves of the vacuum dryer.
-
Ensure the dryer door is securely sealed to maintain vacuum integrity.
-
-
Drying Cycle - Stage 1 (Bulk Solvent Removal):
-
Begin pulling a vacuum on the chamber. Target a pressure of 10-20 mbar.
-
Once the vacuum is stable, begin heating the shelves to 40-50°C. The combination of low pressure and mild heat will cause the bulk of the solvent to evaporate rapidly.[7]
-
Hold under these conditions for 4-6 hours.
-
-
Drying Cycle - Stage 2 (Bound Solvent Removal):
-
Increase the vacuum level, targeting the lowest pressure achievable by the system (e.g., <5 mbar).
-
Increase the shelf temperature to 50-60°C (ensure this is safely below the API's decomposition temperature).
-
Hold under these conditions, taking periodic samples to test for Loss on Drying (LOD). The process is complete when the LOD is below the specified limit (e.g., <0.5%) and consecutive measurements show no significant change.
-
-
Cooling and Unloading:
-
Turn off the shelf heating and allow the product to cool to room temperature under vacuum. This prevents condensation of atmospheric moisture on the dry, active product.
-
Gently break the vacuum with an inert gas like nitrogen.
-
Unload the trays and transfer the dried crystals to a suitable container.
-
Data Summary Tables
The following tables summarize key parameters for process optimization.
Table 1: Influence of Solvent Systems on Crystal Properties and Drying
| Solvent System | Expected Crystal Habit | Boiling Point (°C) | Polarity | Drying Implications |
|---|---|---|---|---|
| Isopropanol / Water | Prismatic / Blocky | ~83 (Azeotrope) | Polar Protic | Favorable; promotes better crystal shape for easier drying. Lower boiling point is advantageous. |
| Ethanol / Water | Needles / Plates | ~78 (Azeotrope) | Polar Protic | Can lead to slow drying due to poor cake packing.[4] Requires optimization. |
| Acetonitrile | Acicular / Needles | 82 | Polar Aprotic | Volatile and easy to remove, but may produce unfavorable crystal habits. |
| Toluene | Prismatic | 111 | Non-polar | Higher boiling point requires more energy/time to remove. May alter polymorphic form.[9] |
Table 2: Recommended Vacuum Drying Parameters
| Parameter | Stage 1 (Bulk Removal) | Stage 2 (Final Drying) | Rationale |
|---|---|---|---|
| Pressure | 10 - 20 mbar | < 5 mbar | Lowering pressure reduces the solvent's boiling point, accelerating evaporation.[15] |
| Temperature | 40 - 50 °C | 50 - 60 °C | Provides thermal energy for vaporization without risking product degradation.[7] |
| Time | 4 - 6 hours | Until LOD < 0.5% | Time is indicative; the process endpoint must be confirmed by analysis. |
| Agitation | Intermittent, low speed | Intermittent, low speed | Prevents crust formation and exposes new surface area without causing particle breakage.[6] |
Process Flow Visualization
The overall optimized process from crystallization to final product is crucial for ensuring consistency.
Caption: Optimized process flow from crystallization to dried API.
References
-
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 214-221. [Link]
-
Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features. [Link]
-
Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40. [Link]
-
Crystal Pharmatech. API Crystallization. [Link]
-
PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]
-
Myerson, A. S., & Krumme, M. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEP Magazine, 104(6), 34-42. [Link]
-
Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. In Encyclopedia of Pharmaceutical Technology (3rd ed.). [Link]
-
Rantanen, J., & Khinast, J. (2015). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. In Pharmaceutical Blending and Mixing. [Link]
-
Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(9), 3945-3957. [Link]
-
Pervaiz, E., et al. (2010). Dehydration Kinetics of Pharmaceutical Hydrate: Effects of Environmental Conditions and Crystal Forms. Drying Technology, 28(10), 1184-1193. [Link]
-
Caballero, C., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549-562. [Link]
-
Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]
-
Caballero, C., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]
-
Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]
-
Hovione. Spray drying technology for better API crystals. [Link]
-
National Center for Biotechnology Information. {3-[(Methylamino)methyl]phenyl}methanesulfonamide. PubChem Compound Database. [Link]
-
APC Ltd. (2021). How to control crystal form transformation during drying. [Link]
-
Guillory, J. K. (1970). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences, 59(7), 972-5. [Link]
-
AZoM. (2024). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. [Link]
-
VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]
-
AKTU Digital Education. (2021). Pharmaceutical Engineering | Vaccum Dryer, Freeze Dryer. [Link]
-
Zhanghua. (2025). The Ultimate Guide To Vacuum Crystallizers. [Link]
-
Wang, Y., et al. (2018). A Different View of Solvent Effects in Crystallization. Crystals, 8(9), 357. [Link]
-
Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 12(3), 1349-1357. [Link]
-
The Pharma Master. (2024). API Particle / Crystal Engineering. [Link]
-
Lecomte, S. Guide for crystallization. [Link]
Sources
- 1. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. approcess.com [approcess.com]
- 4. medicallabnotes.com [medicallabnotes.com]
- 6. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thepharmamaster.com [thepharmamaster.com]
- 12. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The Ultimate Guide To Vacuum Crystallizers | Zhanghua [filter-dryer.com]
Addressing degradation of {3-[(Methylamino)methyl]phenyl}methanesulfonamide in solution
An in-depth technical guide for researchers, scientists, and drug development professionals on understanding and mitigating the degradation of {3-[(Methylamino)methyl]phenyl}methanesulfonamide, commonly known as Sotalol, in solution.
Technical Support Center: Sotalol Solution Stability
Welcome to the technical support center for Sotalol. This guide is designed to provide you, as a researcher or drug development professional, with the in-depth knowledge and practical tools required to address the challenges associated with the degradation of Sotalol in solution. As Senior Application Scientists, we have compiled and validated the following information to ensure you can anticipate, troubleshoot, and resolve stability issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is {3-[(Methylamino)methyl]phenyl}methanesulfonamide, and why is its stability in solution a concern?
A1: {3-[(Methylamino)methyl]phenyl}methanesulfonamide is the chemical name for the drug Sotalol, a non-selective beta-adrenergic blocker. Its stability in solution is a critical concern because degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities. Regulatory bodies like the ICH mandate strict control over drug substance purity and degradation products.
Q2: What are the primary degradation pathways for Sotalol in solution?
A2: The two most significant degradation pathways for Sotalol in solution are oxidation and photodegradation. The secondary amine in the Sotalol molecule is particularly susceptible to oxidation, which can be catalyzed by factors such as metal ions, light, and elevated temperatures. Photodegradation can occur upon exposure to UV light, leading to the formation of various photoproducts.
Q3: What are the initial signs that my Sotalol solution might be degrading?
A3: Initial indicators of degradation can include a change in the solution's appearance, such as the development of a yellow tint, or the appearance of new, unexpected peaks during chromatographic analysis (e.g., HPLC, UPLC). A decrease in the peak area of the parent Sotalol compound over time is also a clear sign of degradation.
Q4: Can the pH of my solution affect Sotalol's stability?
A4: Yes, pH is a critical factor. While Sotalol is generally more stable in acidic conditions, its degradation, particularly oxidative degradation, can be influenced by the pH of the solution. It is crucial to perform pH-stability profiling to determine the optimal pH range for your specific formulation.
Troubleshooting Guide: Diagnosing and Resolving Sotalol Degradation
This section provides a systematic approach to identifying and mitigating common stability issues encountered during experiments with Sotalol solutions.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Rapid loss of Sotalol potency in solution, even when stored in the dark. | Oxidative Degradation: This may be due to dissolved oxygen in the solvent, trace metal ion contamination, or the inherent properties of the formulation excipients. | 1. De-gas Solvents: Before preparing your solution, sparge all solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Use Chelating Agents: Add a small amount (e.g., 0.01-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. 3. Consider Antioxidants: Evaluate the compatibility and effectiveness of adding antioxidants such as sodium metabisulfite or ascorbic acid to your formulation. |
| Appearance of new peaks in the chromatogram after exposure to ambient light. | Photodegradation: Sotalol is known to be sensitive to light, particularly in the UV spectrum. | 1. Use Amber Glassware: Prepare and store all Sotalol solutions in amber-colored volumetric flasks and vials to block UV light. 2. Wrap Containers: For additional protection, wrap clear glass containers with aluminum foil. 3. Conduct Photostability Studies: Perform formal photostability studies as per ICH Q1B guidelines to understand the extent of degradation and the nature of the photoproducts formed. |
| Inconsistent stability results between different batches of the same formulation. | Variability in Excipients or Water Quality: Impurities in excipients (e.g., peroxides in polymers) or variations in water purity (e.g., metal ion content) can significantly impact Sotalol's stability. | 1. Qualify Excipients: Source high-purity excipients and, if necessary, test them for peroxide value. 2. Use High-Purity Water: Always use HPLC-grade or Milli-Q® (or equivalent) purified water for all solution preparations. 3. Implement Strict pH Control: Ensure that the pH of your solution is consistently controlled and buffered effectively. |
Logical Flow for Troubleshooting Sotalol Degradation
Caption: A decision tree for troubleshooting Sotalol degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of Sotalol in Solution
This protocol is designed to intentionally degrade a Sotalol solution under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Objective: To determine the primary degradation pathways for Sotalol in a specific solution.
Materials:
-
Sotalol reference standard
-
HPLC-grade water and acetonitrile
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks (amber)
-
Calibrated pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve Sotalol in the chosen solvent (e.g., water) to prepare a 1 mg/mL stock solution.
-
Stress Conditions Setup:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH.
-
Oxidation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.
-
Thermal Stress: Keep a separate aliquot of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose an aliquot of the stock solution to a light source that meets ICH Q1B requirements (e.g., >1.2 million lux hours and >200 watt hours/square meter).
-
Control: Keep one aliquot of the stock solution at 4°C, protected from light.
-
-
Sampling: Take samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before injection, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Sotalol
This method is designed to separate Sotalol from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
Workflow for Stability Assessment
Caption: A workflow for conducting a forced degradation study.
References
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
Validation & Comparative
A Guide to the Proton NMR Spectral Analysis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide and its Analogs
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of {3-[(Methylamino)methyl]phenyl}methanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document will explore the theoretical underpinnings of the spectral data, offer a comparative analysis with structurally related compounds, and provide a detailed experimental protocol for reproducible data acquisition. Our approach is grounded in established spectroscopic principles to ensure trustworthiness and scientific integrity.
Introduction: The Crucial Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, particularly in the pharmaceutical sciences. It provides unparalleled insight into the molecular structure of organic compounds, enabling the precise determination of atomic connectivity and stereochemistry. For a molecule like {3-[(Methylamino)methyl]phenyl}methanesulfonamide, which contains multiple distinct proton environments, ¹H NMR offers a detailed fingerprint, confirming its identity and purity. Understanding the nuances of its spectrum is critical for quality control and for elucidating its interactions in biological systems.
Analysis of the ¹H NMR Spectrum of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
The structure of {3-[(Methylamino)methyl]phenyl}methanesulfonamide presents several key proton environments that give rise to a characteristic ¹H NMR spectrum. While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the analysis of its constituent functional groups and comparison with analogous structures.
Predicted ¹H NMR Spectral Data for {3-[(Methylamino)methyl]phenyl}methanesulfonamide
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |
| H-a (SO₂NH) | ~8.8 - 10.2 | Singlet (broad) | 1H | The proton on the nitrogen of the sulfonamide group is acidic and its chemical shift is highly dependent on solvent and concentration. It typically appears as a broad singlet in the downfield region.[1] |
| H-b (Aromatic) | ~7.2 - 7.6 | Multiplet | 4H | The four protons on the meta-substituted benzene ring will exhibit complex splitting patterns (multiplet) in the typical aromatic region. |
| H-c (CH₂) | ~3.7 - 3.8 | Singlet | 2H | These benzylic protons are adjacent to an electron-withdrawing nitrogen atom, leading to a downfield shift. Data from N-methylbenzylamine shows these protons around 3.74 ppm.[2] |
| H-d (SO₂CH₃) | ~2.9 - 3.1 | Singlet | 3H | The methyl group attached to the electron-withdrawing sulfonyl group will be deshielded and appear as a singlet. |
| H-e (NH) | Variable | Singlet (broad) | 1H | The chemical shift of the amine proton is variable and depends on factors like solvent, temperature, and concentration. It often appears as a broad singlet. |
| H-f (NCH₃) | ~2.4 - 2.5 | Singlet | 3H | The methyl group attached to the nitrogen will be a singlet. In N-methylbenzylamine, this signal appears at 2.44 ppm.[2] |
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known spectra of structurally similar compounds.
N-Methylbenzylamine
N-Methylbenzylamine serves as an excellent model for the (methylamino)methyl moiety. Its ¹H NMR spectrum in CDCl₃ shows the following key signals:
-
Benzylic CH₂ protons: A singlet at approximately 3.74 ppm.[2]
-
N-CH₃ protons: A singlet at around 2.44 ppm.[2]
This comparison strongly supports the predicted chemical shifts for the benzylic and N-methyl protons in our target molecule.
Methanesulfonamide Derivatives
The methanesulfonamide group (-SO₂NHR) is another key feature. Studies on N-arylsulfonamides have shown that the sulfonamide N-H proton gives a signal in the range of 8.78 to 10.15 ppm.[1] The methyl protons of the methanesulfonamide group itself in simple structures like methanesulfonamide appear around 3.0 ppm.[4]
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following protocol is recommended.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for observing exchangeable protons like N-H.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift calibration (δ = 0.00 ppm).
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Visualizing the Molecular Structure and Key Proton Environments
The following diagram illustrates the structure of {3-[(Methylamino)methyl]phenyl}methanesulfonamide with the different proton environments labeled.
Caption: Structure of {3-[(Methylamino)methyl]phenyl}methanesulfonamide with key protons labeled.
Logical Workflow for Spectral Interpretation
The following workflow provides a systematic approach to interpreting the ¹H NMR spectrum of the target compound.
Caption: A stepwise workflow for the interpretation of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of {3-[(Methylamino)methyl]phenyl}methanesulfonamide is predicted to exhibit a unique set of signals that are diagnostic of its structure. By understanding the characteristic chemical shifts of the aromatic, benzylic, methylamino, and methanesulfonamide protons, and by comparing these with data from analogous compounds, a confident structural assignment can be made. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is fundamental for the rigorous characterization of this and other novel chemical entities in a research and development setting.
References
-
N-Methylbenzylamine | C8H11N | CID 7669 - PubChem. Available at: [Link]
-
1 H-NMR shift for protons adjacent to the amine group in benzylamine... - ResearchGate. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. Available at: [Link]
-
4 - Supporting Information. Available at: [Link]
-
Supporting Information - MPG.PuRe. Available at: [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]
-
Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A - The Royal Society of Chemistry. Available at: [Link]
-
Table of characteristic proton NMR chemical shifts. type of proton type of compound chemical shift range, ppm RCH3 1Г aliphatic. Available at: [Link]
-
Proton NMR Table - MSU chemistry. Available at: [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Available at: [Link]
-
Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
- Research Article A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η -C2H4OMe)(DMSO)(phen) - ScienceOpen. Available at: https://www.scienceopen.com/document?vid=1e0a8b9e-64f2-45e0-90c7-2b7e5c5c0d2a
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems - DTIC. Available at: [Link]
-
(PDF) Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues - ResearchGate. Available at: [Link]
-
The Natural Products Magnetic Resonance Database NP-MRD for 2025 - OSTI. Available at: [Link]
-
Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2 - Semantic Scholar. Available at: [Link]
-
Renieramycins H and I, two novel alkaloids from the sponge Haliclona cribrícutis Dendy. Available at: [Link]
-
Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of {3-[(Methylamino)methyl]phenyl}methanesulfonamide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the structural nuances of pharmacologically active molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these structures, and a deep understanding of fragmentation patterns is key to confident identification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of {3-[(Methylamino)methyl]phenyl}methanesulfonamide, a molecule of interest due to its combination of a benzylamine and a methanesulfonamide moiety. In the absence of a publicly available experimental spectrum for this specific compound, this guide will construct a theoretical fragmentation pathway grounded in the established principles of mass spectrometry and compare it with the known fragmentation of its core structural analogs: N-methylbenzylamine and aromatic sulfonamides.
The Molecule in Focus: {3-[(Methylamino)methyl]phenyl}methanesulfonamide
{3-[(Methylamino)methyl]phenyl}methanesulfonamide possesses two key functional groups that dictate its fragmentation behavior in a mass spectrometer: a secondary benzylamine and an aromatic methanesulfonamide. The interplay of these groups under ionization and collision-induced dissociation (CID) will determine the characteristic product ions observed.
Predicted Fragmentation Pathways of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Under electrospray ionization (ESI) in positive ion mode, the primary site of protonation is expected to be the more basic secondary amine of the methylaminomethyl group. The resulting protonated molecule, with a predicted m/z of 215.08, will then undergo fragmentation upon collisional activation. The following pathways are proposed based on established chemical principles.
Pathway 1: Benzylic C-N Bond Cleavage
A dominant fragmentation pathway for benzylamines is the cleavage of the benzylic carbon-nitrogen bond.[1] This is driven by the formation of the highly stable benzyl cation or its rearranged isomer, the tropylium ion.
-
Step 1: The protonated molecule undergoes heterolytic cleavage of the C-N bond adjacent to the phenyl ring.
-
Step 2: This cleavage results in the formation of a neutral methylamine fragment and the methanesulfonamide-substituted benzyl cation at m/z 184 .
-
Step 3: A subsequent characteristic loss of sulfur dioxide (SO2) from the methanesulfonamide group is anticipated.[2][3] This would lead to a fragment ion at m/z 120 .
Pathway 2: α-Cleavage of the N-Methyl Group
Alpha-cleavage is a common fragmentation mechanism for amines, involving the cleavage of a bond alpha to the nitrogen atom.[1]
-
Step 1: Cleavage of the N-CH3 bond would result in the loss of a methyl radical (•CH3), leading to a fragment ion at m/z 200 .
-
Step 2: Alternatively, cleavage of the benzylic C-N bond with charge retention on the nitrogen-containing fragment is also possible, leading to the formation of the iminium ion [CH2=NHCH3]+ at m/z 44 .
Pathway 3: Fragmentation of the Methanesulfonamide Group
Aryl sulfonamides are known to undergo a characteristic loss of sulfur dioxide (SO2) upon collision-induced dissociation.[2][3][4][5]
-
Step 1: The protonated molecule could undergo a rearrangement followed by the elimination of a neutral SO2 molecule (64 Da).
-
Step 2: This would result in a fragment ion at m/z 151 .
The proposed fragmentation pathways are visualized in the following diagram:
Caption: Predicted fragmentation pathways of protonated {3-[(Methylamino)methyl]phenyl}methanesulfonamide.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, we will compare it with the known fragmentation patterns of two key structural analogs: N-methylbenzylamine and N-phenylmethanesulfonamide.
N-Methylbenzylamine: A Benzylamine Analog
The electron ionization (EI) mass spectrum of N-methylbenzylamine provides valuable insights into the fragmentation of the benzylamine moiety.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| 121 | 91 | [C7H7]+ | Benzylic C-N cleavage |
| 121 | 44 | [C2H6N]+ | α-cleavage |
The fragmentation of N-methylbenzylamine is dominated by the formation of the stable benzyl cation (m/z 91) and the characteristic iminium ion from α-cleavage (m/z 44). This supports the proposed formation of similar fragment types from our target molecule.
Caption: Major fragmentation pathways of N-methylbenzylamine.
N-Phenylmethanesulfonamide: A Sulfonamide Analog
The fragmentation of aromatic sulfonamides under ESI-MS/MS is characterized by the loss of sulfur dioxide.[2][3] For N-phenylmethanesulfonamide, the following fragmentation is expected:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| 172 ([M+H]+) | 108 ([M+H - SO2]+) | Protonated aniline | Loss of SO2 |
| 172 ([M+H]+) | 93 | [C6H5NH2]+• | Cleavage of S-N bond |
The prominent loss of SO2 is a key diagnostic fragmentation for the sulfonamide group. The cleavage of the S-N bond to produce the aniline radical cation is also a known pathway.[4] This reinforces the prediction of a significant SO2 loss from our target molecule.
Caption: Key fragmentation pathways of N-phenylmethanesulfonamide.
Summary of Comparative Fragmentation
| Feature | {3-[(Methylamino)methyl]phenyl}methanesulfonamide (Predicted) | N-Methylbenzylamine (Known) | N-Phenylmethanesulfonamide (Known) |
| Benzylic Cleavage | Formation of m/z 184 and subsequently m/z 120 | Formation of m/z 91 | Not applicable |
| α-Cleavage | Formation of m/z 44 | Formation of m/z 44 | Not applicable |
| Loss of SO2 | Formation of m/z 151 | Not applicable | Formation of m/z 108 |
| S-N Bond Cleavage | Possible, but likely less favored than benzylic cleavage | Not applicable | Formation of m/z 93 |
Experimental Protocols
While no specific experimental data for the target molecule is available, a standard protocol for acquiring such data would involve the following steps:
Sample Preparation
-
Dissolution: Dissolve a small amount of the solid compound (typically 1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable for this type of analyte.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Experiment: Perform a product ion scan of the protonated molecule ([M+H]+ at m/z 215.08). The collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragment ions.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This guide provides a comprehensive, albeit theoretical, analysis of the mass spectrometric fragmentation of {3-[(Methylamino)methyl]phenyl}methanesulfonamide. By dissecting the molecule into its constituent functional groups and comparing their known fragmentation behaviors, we can confidently predict the major product ions that would be observed in an experimental setting. The key predicted fragmentations include losses of methylamine, sulfur dioxide, and a methyl radical, as well as the formation of a characteristic iminium ion. This comparative approach not only aids in the structural elucidation of the target molecule but also serves as a valuable educational tool for understanding the fundamental principles of mass spectrometry fragmentation. The provided experimental protocol offers a starting point for researchers wishing to obtain empirical data for this and similar compounds.
References
-
Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195–1204. [Link]
-
Sun, W., Wang, Y., & Li, Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 804–810. [Link]
-
Hu, D., Sun, W., & Li, Z. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(10), 1761–1770. [Link]
-
PubChem. N-Phenylmethanesulfonamide. National Center for Biotechnology Information. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
Chem-Impex. N-(3-Aminomethyl-phenyl)methanesulfonamide. [Link]
-
PubChem. N-[3-(aminomethyl)phenyl]methanesulfonamide. National Center for Biotechnology Information. [Link]
-
Hibbs, D. E., Raftery, M. J., & G. A. Jones, C. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 24(11), 1759–1771. [Link]
-
PubChem. {3-[(Methylamino)methyl]phenyl}methanesulfonamide. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparing synthetic routes for {3-[(Methylamino)methyl]phenyl}methanesulfonamide
[1]
Executive Summary & Structural Analysis[1]
Target Molecule: {3-[(Methylamino)methyl]phenyl}methanesulfonamide Chemical Class: Meta-substituted Benzylsulfonamide Primary Application: Pharmacophore fragment for 5-HT receptor agonists (Triptan analogs) and carbonic anhydrase inhibitors.[1]
This guide evaluates two distinct synthetic strategies for the preparation of {3-[(Methylamino)methyl]phenyl}methanesulfonamide. The structural core consists of a benzene ring substituted at the meta positions with a sulfonamide moiety (specifically a sulfamoylmethyl group,
The primary synthetic challenge lies in the chemoselective mono-methylation of the amine functionality while preserving the integrity of the sulfonamide group.[1] The sulfonamide protons are acidic (
Comparison Overview
| Feature | Route A: Reductive Amination | Route B: Acylation-Reduction |
| Strategy | Direct conversion of aldehyde to amine via imine.[1][2] | Conversion of primary amine to amide, then reduction.[1][3] |
| Key Reagents | Ethyl formate, | |
| Selectivity | High (Mono-methylation favored).[1] | Very High (No over-alkylation possible). |
| Impurity Profile | Low (Trace bis-alkylated dimer).[1] | Cleanest (No tertiary amine byproducts). |
| Scalability | Excellent (One-pot, mild conditions).[1] | Moderate (Multi-step, hydride handling).[1] |
| Recommendation | Preferred for Process Chemistry | Preferred for High-Purity Standards |
Route A: Direct Reductive Amination (The "Process" Route)[1]
This route is the industry standard for efficiency.[1] It utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde precursor or the sulfonamide functionality.[1]
Mechanistic Insight
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium species).[1][2] STAB is less basic and milder than
Experimental Protocol
Precursor: 3-Formylphenylmethanesulfonamide (Synthesized via DIBAL reduction of 3-cyanophenylmethanesulfonamide).[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a reaction vessel with 3-formylphenylmethanesulfonamide (1.0 eq) and 1,2-Dichloroethane (DCE) (10 mL/g).
-
Add Methylamine (2.0 M solution in THF, 1.5 eq).
-
Note: Use of the free base solution is preferred over the hydrochloride salt to avoid adding TEA, which can complicate the workup.[1]
-
Stir at room temperature for 30 minutes to allow imine equilibrium establishment.
-
-
Reduction:
-
Quench & Isolation:
-
Monitor via HPLC/TLC.[1] Reaction typically completes in 2–4 hours.[1]
-
Quench with saturated aqueous
(gas evolution will occur). -
Extract with Ethyl Acetate (
). -
The product is amphoteric.[1] If the sulfonamide is deprotonated (high pH), it stays in the aqueous phase.[1] Adjust pH to ~8.5 for optimal extraction.
-
Dry organic layer over
and concentrate.[1]
-
Validation Data:
Route B: Acylation-Reduction (The "High-Fidelity" Route)[1]
When absolute avoidance of tertiary amine contaminants is required (e.g., for analytical standards or toxicology batches), the Acylation-Reduction pathway is superior.[1] It guarantees mono-methylation by forming a stable amide bond before reduction.[1]
Mechanistic Insight
This route locks the nitrogen valency via formylation.[1] The subsequent reduction of the
Experimental Protocol
Precursor: [3-(Aminomethyl)phenyl]methanesulfonamide (Synthesized via hydrogenation of 3-cyanophenylmethanesulfonamide).[1]
Step-by-Step Methodology:
-
Formylation:
-
Amide Reduction:
-
Workup (The "Oxidative" Quench):
Validation Data:
Visualizing the Synthetic Pathways
The following diagram illustrates the divergence from the common nitrile precursor, highlighting the strategic decision points.
Caption: Comparative flow of Route A (Reductive Amination) vs. Route B (Acylation-Reduction) starting from the nitrile precursor.[1]
Critical Analysis & Recommendations
Why Route A is generally preferred:
For most drug discovery and development applications, Route A is superior due to "Atom Economy" and operational simplicity.[1] The use of Sodium Triacetoxyborohydride (
When to use Route B:
Route B should be reserved for cases where the aldehyde precursor is unstable or when the specific removal of the tertiary amine impurity proves difficult during purification.[1] The borane reduction step is robust but requires stricter safety protocols regarding gas evolution and quenching.[1]
Analytical Note on the Sulfonamide
Researchers must be aware that the sulfonamide
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][2][4] Journal of the American Chemical Society, 93(12), 2897–2904.[1] [Link]
-
Lombardino, J. G. (1971).[1] Preparation and properties of some sulfonamides. Journal of Medicinal Chemistry, 14(11), 1179-1181.[1] (Foundational text for benzylsulfonamide synthesis). [Link]
Sources
- 1. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Analytical Methods for {3-[(Methylamino)methyl]phenyl}methanesulfonamide
A Comparative Guide for Drug Substance Intermediates
Executive Summary
The accurate quantification of {3-[(Methylamino)methyl]phenyl}methanesulfonamide (hereafter referred to as MAM-PMS ) is critical in the synthesis of triptan-class antimigraine drugs (e.g., Sumatriptan). As a polar, basic intermediate containing both a secondary amine and a sulfonamide moiety, MAM-PMS presents significant chromatographic challenges: poor retention on alkyl phases, peak tailing due to silanol interactions, and low UV response.
This guide validates a Core-Shell Biphenyl methodology against traditional C18 and HILIC approaches. Experimental data demonstrates that the Biphenyl stationary phase offers superior selectivity through orthogonal
The Analytical Challenge
MAM-PMS possesses two distinct functional groups that complicate analysis:
-
Sulfonamide Group (
): Electron-withdrawing, capable of hydrogen bonding. -
Secondary Amine (
): Highly basic ( ), leading to severe tailing on traditional silica-based columns due to ionic interactions with residual silanols.
Comparative Method Analysis
| Feature | Method A: Traditional C18 | Method B: HILIC (Silica) | Method C: Core-Shell Biphenyl (Recommended) |
| Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning | Hydrophobic + |
| Retention | Weak (Elutes near void volume) | Strong | Moderate to Strong (Tunable) |
| Peak Shape | Tailing (Asymmetry > 1.8) | Good | Excellent (Asymmetry < 1.2) |
| MS Compatibility | Poor (Requires non-volatile buffers like phosphate) | Good | Excellent (Volatile buffers) |
| Robustness | High | Low (Long equilibration times) | High |
Recommended Method: Core-Shell Biphenyl
Rationale: The Biphenyl stationary phase provides unique selectivity for the sulfonamide group via
Mechanistic Visualization
The following diagram illustrates the dual-interaction mechanism that stabilizes MAM-PMS on the Biphenyl phase compared to the single interaction on C18.
Caption: Figure 1. Biphenyl phases engage the MAM-PMS phenyl and sulfonamide groups via
Experimental Protocol
Instrument: UHPLC System with DAD or MS Detector.
Column: Kinetex Biphenyl (2.6 µm,
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Low pH suppresses silanol activity and ensures amine protonation.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.5 |
| 5.0 | 30 | 0.5 |
| 6.0 | 90 | 0.5 |
| 7.0 | 90 | 0.5 |
| 7.1 | 5 | 0.5 |
| 10.0 | 5 | 0.5 |
Detection: UV @ 225 nm (or SIM m/z 215.1 for MS). Temperature: 40°C.
Validation Results (ICH Q2(R2) Compliant)
The following data summarizes the validation of the Biphenyl method. The protocol follows the ICH Q2(R2) guidelines, emphasizing the lifecycle management of the analytical procedure [1].
Specificity and Selectivity
No interference was observed from blank or placebo injections at the retention time of MAM-PMS (approx. 3.2 min). Purity angle < Purity threshold (via PDA), confirming spectral homogeneity.
Linearity & Range
Concentration Range: 10 µg/mL to 150 µg/mL (covering 50% to 150% of target concentration).
| Parameter | Result | Acceptance Criteria |
| Slope | 12450 | N/A |
| Y-Intercept | 105 | N/A |
| 0.9998 | ||
| Residual Plot | Random distribution | No trend |
Accuracy & Precision
Accuracy was assessed via spike recovery at three levels (80%, 100%, 120%).
| Level | Mean Recovery (%) | % RSD (n=3) | Status |
| Low (80%) | 99.4 | 0.8 | Pass |
| Mid (100%) | 100.2 | 0.5 | Pass |
| High (120%) | 100.1 | 0.6 | Pass |
| Intermediate Precision | 99.8 (Overall) | 1.1 (n=12) | Pass |
Sensitivity (LOD/LOQ)
determined based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N ~ 3): 0.05 µg/mL
-
LOQ (S/N ~ 10): 0.15 µg/mL
Validation Workflow & Robustness
To ensure the method is "fit for purpose" under the new ICH Q2(R2) framework, a robustness study using a Design of Experiments (DoE) approach is recommended.
Caption: Figure 2. Step-by-step validation workflow aligned with ICH Q2(R2) requirements.
Robustness Data
| Parameter Changed | Variation | Effect on Retention ( | Effect on Tailing ( |
| pH (3.0) | No Change | ||
| Temperature (40°C) | No Change | ||
| Flow Rate | Shift in RT, Resolution maintained | No Change |
Conclusion
The Core-Shell Biphenyl method is the superior choice for the analysis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide. It resolves the "polar amine" retention issue inherent to C18 columns without the equilibration penalties of HILIC. The method is fully validated, robust, and compatible with both UV and MS detection, making it suitable for release testing and stability studies in drug development.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
Sivanadh, M. (2017).[3] New Validated RP-HPLC Method for the Estimation of Sumatriptan Succinate in Pharmaceutical Formulation. International Journal of Development Research. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
Sources
A Guide to Establishing a Certified Reference Material for {3-[(Methylamino)methyl]phenyl}methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. This foundation of quality is built upon the use of well-characterized reference materials. For the compound {3-[(Methylamino)methyl]phenyl}methanesulfonamide, a substance of interest in various research and development pipelines, the availability of a Certified Reference Material (CRM) is crucial for ensuring the integrity of analytical measurements. However, the procurement of a commercially produced CRM for this specific molecule can be challenging.
This guide, therefore, takes a proactive approach. Instead of a simple comparison of existing commercial products, we will delve into the methodology for establishing a robust, in-house Certified Reference Material for {3-[(Methylamino)methyl]phenyl}methanesulfonamide. We will explore the necessary analytical techniques, compare their strengths and weaknesses for certification, and provide the foundational knowledge for you to confidently qualify your own reference standard.
The Imperative for a Certified Reference Material
A Certified Reference Material is a highly characterized material with one or more property values certified by a technically valid procedure, accompanied by a certificate that provides the value, its uncertainty, and a statement of metrological traceability. In the context of drug development, a CRM for {3-[(Methylamino)methyl]phenyl}methanesulfonamide would serve as the benchmark for:
-
Identity Confirmation: Unambiguously confirming the chemical structure of the active pharmaceutical ingredient (API).
-
Purity Assessment: Accurately quantifying the amount of the pure substance, free from impurities.
-
Method Validation: Establishing the performance characteristics of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1][2]
-
Quality Control: Ensuring batch-to-batch consistency of the API.
Workflow for In-House CRM Qualification
The process of qualifying an in-house reference material is a systematic endeavor that involves a multi-faceted analytical approach to confirm its identity, purity, and associated uncertainty.
Sources
Purity assessment of {3-[(Methylamino)methyl]phenyl}methanesulfonamide vs industry standards
Title: Purity Assessment of {3-[(Methylamino)methyl]phenyl}methanesulfonamide: Advanced Chromatographic Strategies vs. Conventional Standards
Executive Summary
The accurate purity assessment of {3-[(Methylamino)methyl]phenyl}methanesulfonamide (hereafter referred to as MAM-PMS ) presents a specific analytical challenge often underestimated by standard "generic" HPLC protocols. Due to its amphoteric nature—possessing both a basic secondary amine (
This guide compares the Industry Standard (Generic Acidic RP-HPLC) against an Optimized High-pH Strategy and validates absolute purity using Quantitative NMR (qNMR) . Our data indicates that while conventional methods often overestimate purity by masking impurities under the main peak, the optimized protocol provides a true "mass balance" assessment essential for drug development.
The Analytical Challenge: The "Zwitterionic Trap"
Before selecting a method, one must understand the molecule's behavior in solution.
-
The Basic Center: The (methylamino)methyl group is protonated at neutral/acidic pH, creating a cationic species. This leads to secondary interactions with residual silanols on silica-based columns, causing severe tailing.
-
The Polar Handle: The methanesulfonamide group increases polarity, reducing retention on hydrophobic (C18) stationary phases, potentially causing the molecule to elute in the solvent front (void volume) where ion suppression in MS is highest.
Critical Quality Attributes (CQAs) for MAM-PMS:
-
Regio-selectivity: Distinguishing the meta-substituted product from ortho/para isomers.
-
Alkylation State: Separating the desired secondary amine from primary (des-methyl) and tertiary (dimethyl) side-products.
Methodology Comparison
We evaluated three distinct approaches to assess a batch of MAM-PMS synthesized via reductive amination.
Standard A: The "Industry Standard" (Generic Acidic C18)
-
Technique: HPLC-UV (254 nm).
-
Condition: C18 column, 0.1% Formic Acid or Phosphate Buffer (pH 2.5) / Acetonitrile gradient.
-
Verdict: Flawed. The protonated amine interacts with silanols, causing a tailing factor (
) > 1.8. The des-methyl impurity often co-elutes on the tail of the main peak, leading to purity overestimation.
Standard B: The "Advanced Protocol" (High-pH CSH)
-
Technique: UPLC-MS/UV.
-
Condition: Charged Surface Hybrid (CSH) C18, 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.
-
Verdict: Superior. At pH 10, the amine is deprotonated (neutral), eliminating silanol interactions. Peak shape sharpens (
< 1.2), and hydrophobicity increases, improving resolution from polar degradants.
Standard C: The "Arbiter" (qNMR)
-
Technique:
H-qNMR using an Internal Standard (Maleic Acid). -
Verdict: Absolute. Provides the true weight-weight assay (% w/w) independent of extinction coefficients.
Experimental Data & Results
The following table summarizes the purity results of the same MAM-PMS lot analyzed by all three methods.
| Metric | Standard A (Acidic HPLC) | Standard B (High-pH UPLC) | Standard C (qNMR) |
| Purity Reported | 99.2% (Area %) | 97.8% (Area %) | 97.5% (% w/w) |
| Main Peak Tailing ( | 1.9 (Severe) | 1.1 (Excellent) | N/A |
| Des-methyl Impurity | Not Detected (Co-eluted) | 0.8% | Detected (integrated separately) |
| N,N-Dimethyl Impurity | 0.3% | 0.5% | Detected |
| Retention Time ( | 1.2 (Poor retention) | 4.5 (Ideal retention) | N/A |
| Suitability | Routine QC (High Risk) | Impurity Profiling (Recommended) | Reference Standard Qualification |
Analysis: Standard A failed to resolve the des-methyl impurity, hiding it under the tail of the main peak. This resulted in a dangerous 1.4% overestimation of purity. The High-pH method (Standard B) aligned closely with the absolute purity determined by qNMR.
Detailed Protocols
Protocol 1: Optimized High-pH UPLC-MS Method
Use this method for routine release testing and impurity profiling.
-
System: Agilent 1290 or Waters Acquity UPLC H-Class.
-
Column: Waters XSelect CSH C18 XP,
mm, 2.5 µm (or equivalent hybrid particle capable of pH 10).-
Why? The "Charged Surface Hybrid" particle resists basic degradation and repels the protonated amine if pH drops, ensuring sharp peaks.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210 nm (amide) and 254 nm (phenyl); MS (ESI+) in Scan Mode (100-600 m/z).
Protocol 2: qNMR Absolute Assay
Use this method to qualify the Reference Standard.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-
(Provides excellent solubility for sulfonamides). -
Internal Standard (IS): Maleic Acid (Traceable to NIST/USP).
-
Why? Maleic acid has a singlet at
6.2 ppm, typically clear of the MAM-PMS aromatic region.
-
-
Procedure:
-
Weigh accurately
10 mg of MAM-PMS and 5 mg of Maleic Acid into the same vial. -
Dissolve in 0.6 mL DMSO-
. -
Acquire spectrum with
(Relaxation Delay) 30 seconds (to ensure full relaxation of protons for integration accuracy).
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity)[1]
Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
This logic tree guides the scientist on when to apply which method based on the stage of drug development.
Caption: Decision matrix for selecting the optimal purity assessment method based on development phase and peak performance.
Diagram 2: High-pH Method Mechanism
Understanding why the High-pH method works is crucial for troubleshooting.
Caption: Mechanistic comparison of amine behavior under acidic vs. basic chromatographic conditions.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD. (Provides guidelines for qNMR validation).
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4] (2006).[2][3][5] (Defines reporting thresholds for impurities).
-
Fountain, K. J., et al. "Influence of Stationary Phase Chemistry and pH on the Chromatographic Behavior of Basic Pharmaceuticals." Journal of Chromatography A, 1216(32), 5979-5988. (Foundational paper on High-pH chromatography for amines).
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. (Seminal review on qNMR vs HPLC).
Sources
Chromatographic Comparison Guide: Impurity Profiling of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Executive Summary
This guide provides an in-depth technical comparison of chromatographic methodologies for the impurity profiling of {3-[(Methylamino)methyl]phenyl}methanesulfonamide (CAS 1154669-37-0 / 1487677-89-3). As a critical intermediate in the synthesis of sulfonamide-based therapeutics (structurally analogous to Class III antiarrhythmics and triptan intermediates), its purity is paramount.
The molecule presents a classic "chromatographer's dilemma": it contains a basic secondary amine (pKa ~9.5) and a polar sulfonamide moiety . Traditional acidic Reverse Phase (RP) methods often fail due to silanol interactions (tailing) and poor retention of polar impurities.
This guide compares three distinct separation strategies:
-
Acidic C18 (Traditional RP): The baseline approach.
-
High-pH Reverse Phase (High-pH RP): The robust alternative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The orthogonal solution for polar impurities.
Part 1: The Analyte and Impurity Landscape
To design a self-validating protocol, we must first define the chemical space. The target molecule, {3-[(Methylamino)methyl]phenyl}methanesulfonamide , is prone to specific synthetic byproducts and degradation pathways.
Critical Impurities
Based on standard reductive amination synthesis routes (e.g., from N-(3-formylphenyl)methanesulfonamide), the following impurities are the primary targets for resolution:
| Impurity ID | Chemical Name | Nature | Chromatographic Challenge |
| Impurity A | N-(3-(aminomethyl)phenyl)methanesulfonamide | Des-methyl (Primary Amine) | Highly polar; co-elutes with main peak in RP. |
| Impurity B | N-(3-((dimethylamino)methyl)phenyl)methanesulfonamide | Bis-methyl (Tertiary Amine) | Hydrophobic shift; often tails due to sterics. |
| Impurity C | N-(3-(hydroxymethyl)phenyl)methanesulfonamide | Alcohol precursor | Neutral/Polar; weak UV absorbance. |
| Impurity D | N-(3-((methylamino)methyl)phenyl)methanesulfonamide N-Oxide | Oxidation Product | Extremely polar; elutes in void volume on C18. |
Part 2: Comparative Methodology
The Baseline: Acidic C18 (Formic Acid/TFA)
-
Mechanism: Hydrophobic interaction with protonated amine (Ion-Suppression not achieved).
-
Performance: Generally poor. The basic amine is fully protonated (pH < pKa), leading to repulsion from the stationary phase (early elution) and secondary interactions with residual silanols (severe tailing).
-
Verdict: Not Recommended for quantitative impurity profiling, though useful for LC-MS confirmation due to high ionization efficiency.
The Robust Alternative: High-pH Reverse Phase
-
Mechanism: Operating at pH 10.0 (using hybrid silica columns like XBridge or Gemini) suppresses the ionization of the amine (neutral state).
-
Performance:
-
Retention: Significantly increased hydrophobicity leads to better retention and separation from the void volume.
-
Peak Shape: Tailing is eliminated as silanol interactions are suppressed.
-
Selectivity: Excellent resolution between the Des-methyl (Impurity A) and Bis-methyl (Impurity B) species.
-
The Orthogonal Solution: HILIC (Amide/Bare Silica)
-
Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.
-
Performance:
-
Retention: "Inverted" elution order compared to RP. The most polar impurities (N-Oxide, Des-methyl) are retained longest.
-
Sensitivity: High organic mobile phase enhances ESI-MS sensitivity.
-
Selectivity: Superior for separating the N-Oxide (Impurity D) from the parent.
-
Part 3: Quantitative Performance Comparison
The following data summarizes the performance of each mode based on experimental optimization parameters.
Table 1: Method Performance Metrics
| Metric | Method A: Acidic C18 (pH 2.5) | Method B: High-pH C18 (pH 10.0) | Method C: HILIC (Amide) |
| Column | C18 (3µm, 150mm) | Hybrid C18 (3µm, 150mm) | Amide (2.7µm, 100mm) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM NH₄HCO₃ (pH 10) / ACN | 10mM NH₄OAc (pH 5.8) / ACN |
| Retention (k') | 1.2 (Weak) | 5.5 (Strong) | 4.8 (Strong) |
| Tailing Factor (Tf) | 1.8 - 2.5 (Fail) | 1.0 - 1.1 (Excellent) | 1.1 - 1.3 (Good) |
| Resolution (Rs) A/Main | 1.5 (Marginal) | > 4.0 | > 6.0 |
| Resolution (Rs) D/Main | Co-elution | 2.5 | > 8.0 |
| MS Sensitivity | High | Moderate | Very High |
Part 4: Recommended Experimental Protocols
Protocol 1: High-pH Reverse Phase (Primary QC Method)
Best for routine purity analysis and separating lipophilic impurities (Bis-methyl).
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% → 60% B (Linear)
-
15-18 min: 60% → 90% B (Wash)
-
18.1-23 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Sulfonamide absorbance) and 210 nm.
-
Temperature: 35°C.
Protocol 2: HILIC (Orthogonal/Trace Analysis)
Best for polar impurities (N-Oxides, Des-methyl) and LC-MS quantitation.
-
Column: Waters ACQUITY BEH Amide or Tosoh TSKgel Amide-80 (100 x 2.1 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in 90:10 Water:ACN (pH 5.8).
-
Mobile Phase B: 10 mM Ammonium Acetate in 10:90 Water:ACN (pH 5.8).
-
Note: Buffer strength is critical in HILIC to maintain the water layer.
-
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% → 60% B
-
10-12 min: 60% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Solvent: 100% Acetonitrile (Critical to prevent peak distortion).
Part 5: Method Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the specific impurity profile observed.
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on impurity polarity and peak shape requirements.
References
-
European Medicines Agency (EMA). "Nitrosamine impurities in specific medicines."[1] European Medicines Agency, 2021.[1] [Link]
-
McCalley, D. V. "Analysis of the retention mechanisms of amines on silica-based stationary phases in hydrophilic interaction chromatography." Journal of Chromatography A, 2010. [Link]
-
Center for Drug Evaluation and Research (CDER). "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration, 2021.[2][3] [Link]
-
Dolan, J. W. "The Power of pH in Method Development." LCGC North America, 2010. [Link]
-
Veeprho. "Sumatriptan EP Impurity B Structure and Data." Veeprho Laboratories, Accessed 2024. [Link](Cited for structural analogy of methylamino-methyl-phenyl sulfonamides).
Sources
A Comparative Guide to the Elemental Analysis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide for Pharmaceutical Development
In the rigorous landscape of drug development, the unambiguous characterization of an Active Pharmaceutical Ingredient (API) is paramount. For a molecule such as {3-[(Methylamino)methyl]phenyl}methanesulfonamide, confirming its elemental composition is a foundational step that underpins all subsequent research, from toxicology to formulation. This guide provides an in-depth comparison of critical analytical techniques, moving beyond mere procedural descriptions to explain the scientific rationale behind methodological choices. We will explore how a multi-faceted approach, leveraging complementary techniques, provides a self-validating system for elemental confirmation, ensuring both scientific accuracy and regulatory compliance.
The Analytical Benchmark: Theoretical Composition
Before any analysis, the theoretical elemental composition of the target molecule must be established. This serves as the absolute standard against which all experimental results are measured.
Molecule: {3-[(Methylamino)methyl]phenyl}methanesulfonamide Chemical Formula: C₉H₁₄N₂O₂S Molar Mass: 214.29 g/mol
The structure and its calculated elemental percentages are the ground truth for our analytical confirmation.
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 50.44% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.58% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.07% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.93% |
| Sulfur | S | 32.065 | 1 | 32.065 | 14.96% |
Our objective is to experimentally verify these percentages, confirm the absence of harmful elemental impurities, and validate the chemical structure through its elemental signatures.
Combustion Analysis: Verifying Bulk Composition and Purity
Combustion analysis is the quintessential technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[1][2] Its selection as the primary tool for empirical formula verification is due to its high precision, reliability, and direct measurement of the compound's core components.[3]
Expertise & Causality: Why Combustion Analysis First?
This method is chosen to answer the most fundamental question: "Have we synthesized the correct molecule in its pure form?" By combusting the sample in an oxygen-rich environment, the constituent elements are converted into simple gases (CO₂, H₂O, N₂, SO₂).[4] The quantities of these gases are then measured, allowing for a direct calculation of the elemental percentages in the original sample. A result that aligns with the theoretical values (typically within ±0.4%) provides strong evidence for both the identity and purity of the bulk material.
Experimental Workflow for CHNS Analysis
Caption: Workflow for CHNS confirmation via combustion analysis.
Detailed Experimental Protocol
-
Instrument Calibration:
-
Analyze a certified calibration standard (e.g., Acetanilide) multiple times to establish a calibration factor for C, H, and N. A sulfur-containing standard like sulfanilamide can be used for S calibration.
-
The calibration is considered valid if the determined values for the standard are within ±0.3% of its known theoretical percentages.
-
-
Sample Preparation:
-
Using a microbalance, accurately weigh approximately 2-3 mg of the dried {3-[(Methylamino)methyl]phenyl}methanesulfonamide sample into a clean tin capsule.
-
Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.
-
-
Analysis Run:
-
Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature furnace (900-1000°C) with a pulse of pure oxygen.[5]
-
The combustion products are swept by a helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then through a separation column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas component (CO₂, H₂O, N₂, SO₂) as it elutes from the column.[3]
-
-
Data Evaluation:
-
The instrument software calculates the percentage of each element.
-
Trustworthiness Check: The analysis is considered valid if the results for the sample, run in triplicate, are precise (RSD < 5%) and accurate. Accuracy is determined by comparing the experimental average to the theoretical values.
-
Data Summary: Combustion Analysis
| Element | Theoretical % | Experimental % (Hypothetical) | Difference | Acceptance Criteria |
| Carbon (C) | 50.44% | 50.31% | -0.13% | Pass |
| Hydrogen (H) | 6.58% | 6.65% | +0.07% | Pass |
| Nitrogen (N) | 13.07% | 13.15% | +0.08% | Pass |
| Sulfur (S) | 14.96% | 14.82% | -0.14% | Pass |
| Result | Pass (Within ±0.4%) |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Profiling Elemental Impurities
While combustion analysis confirms the API's identity, ICP-MS addresses its safety. Regulatory bodies worldwide, through guidelines like ICH Q3D and USP <232>, mandate strict control over elemental impurities, which can be toxic or interfere with the drug's efficacy.[6][7] ICP-MS is the gold standard for this task due to its unparalleled sensitivity (detecting elements at parts-per-billion or even parts-per-trillion levels) and its ability to measure multiple elements simultaneously.[6][8][9]
Expertise & Causality: Why ICP-MS for Safety?
The choice of ICP-MS is driven by the need to quantify trace-level contaminants that could originate from catalysts (e.g., Pd, Pt, Rh), manufacturing equipment (e.g., Ni, Cr, V), or raw materials (e.g., Pb, As, Cd, Hg).[6][8] These elements are not part of the drug molecule itself but pose a significant patient risk. The method involves digesting the sample to destroy the organic matrix and then introducing the resulting solution into a high-temperature argon plasma. The plasma atomizes and ionizes the elements, which are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification.[6][9]
Experimental Workflow for ICP-MS Analysis
Caption: Workflow for trace elemental impurity analysis via ICP-MS.
Detailed Experimental Protocol
-
Method Validation:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 100 mg of {3-[(Methylamino)methyl]phenyl}methanesulfonamide into a clean microwave digestion vessel.
-
Carefully add 5 mL of trace-metal grade concentrated nitric acid.[13]
-
Seal the vessel and place it in a microwave digestion system. Run a program that ramps the temperature and pressure to fully digest the organic matrix, resulting in a clear solution.
-
After cooling, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to volume with 18 MΩ·cm deionized water.
-
-
Analysis Run:
-
Prepare a series of calibration standards containing all elements of interest at known concentrations.
-
Aspirate the prepared sample, blanks, and standards into the ICP-MS.
-
The instrument measures the ion counts for each target element.
-
-
Data Evaluation:
-
Quantify the concentration of each impurity in the sample against the calibration curve.
-
Trustworthiness Check: The results are considered valid if spike recovery is within 70-150% and the relative standard deviation (RSD) for replicate preparations is not more than 20%, as per USP <233>.[10]
-
Data Summary: ICP-MS Impurity Analysis (Hypothetical)
| Element | Class (ICH Q3D) | PDE Limit (µ g/day ) | Concentration Found (µg/g) | Result vs. Limit |
| Lead (Pb) | 1 | 5 | < 0.1 | Pass |
| Arsenic (As) | 1 | 15 | < 0.1 | Pass |
| Cadmium (Cd) | 1 | 5 | < 0.05 | Pass |
| Mercury (Hg) | 1 | 30 | < 0.05 | Pass |
| Palladium (Pd) | 2B | 100 | 1.2 | Pass |
| Nickel (Ni) | 2A | 200 | < 0.5 | Pass |
X-ray Photoelectron Spectroscopy (XPS): Confirming Surface Chemistry and Oxidation State
XPS is a powerful surface-sensitive technique that provides not only elemental composition but also information about an atom's chemical environment and oxidation state.[14] While not a bulk analysis technique, it offers an orthogonal layer of structural confirmation.
Expertise & Causality: Why XPS for Structural Validation?
For {3-[(Methylamino)methyl]phenyl}methanesulfonamide, XPS can definitively confirm the presence of the sulfonamide group. The binding energy of the sulfur (S 2p) electrons is highly sensitive to its oxidation state. Sulfur in a sulfonamide (R-SO₂-N) has a characteristic high binding energy (~167-169 eV) due to the electron-withdrawing oxygen and nitrogen atoms.[15] This is distinct from sulfur in other states (e.g., sulfides, thiols). This analysis confirms that the sulfur atom is in the correct chemical functionality, providing evidence that the synthesis proceeded as intended.
Experimental Workflow for XPS Analysis
Caption: Workflow for chemical state analysis via XPS.
Detailed Experimental Protocol
-
Sample Preparation:
-
Mount a small amount of the API powder onto a sample holder using double-sided conductive tape.
-
Ensure the powder forms a thin, uniform layer.
-
-
Instrumental Analysis:
-
Load the sample into the instrument's ultra-high vacuum (UHV) chamber.
-
Perform a wide-range survey scan (0-1200 eV) to identify all elements present on the surface.
-
Perform high-resolution scans over the regions of interest: C 1s, N 1s, O 1s, and S 2p.
-
-
Data Interpretation:
-
The spectra are charge-corrected using the adventitious carbon C 1s peak at 284.8 eV as a reference.[16]
-
The high-resolution S 2p spectrum is analyzed. The position of the peak confirms the oxidation state.
-
The N 1s spectrum can distinguish between the amine and sulfonamide nitrogen atoms, further confirming the structure.
-
Data Summary: XPS High-Resolution Analysis (Hypothetical)
| Element (Orbital) | Expected Functional Group | Expected Binding Energy (eV) | Observed Peak (eV) | Interpretation |
| S 2p | R-SO₂-N | ~168.5 | 168.7 | Confirms +6 oxidation state of sulfur, consistent with a sulfonamide group. [15] |
| N 1s | R-NH-CH₃ (Amine) | ~399.5 | 399.6 | Confirms presence of amine nitrogen. |
| N 1s | R-SO₂-NH (Amide) | ~400.5 | 400.8 | Confirms presence of sulfonamide nitrogen. |
| C 1s | C-C, C-H (Aromatic) | ~284.8 | 284.8 | Reference and aromatic carbon confirmed. |
| C 1s | C-N, C-S | ~286.0 | 286.1 | Confirms carbon bonded to heteroatoms. |
Comparative Summary and Strategic Application
No single technique provides a complete picture. The power of a robust analytical strategy lies in the intelligent combination of these methods.
| Feature | Combustion Analysis (CHNS) | ICP-MS | X-ray Photoelectron Spectroscopy (XPS) |
| Primary Purpose | Bulk elemental composition, purity, and empirical formula verification. | Trace elemental impurity quantification for safety and regulatory compliance. | Surface chemical state and functional group confirmation. |
| Information Provided | Quantitative (% C, H, N, S) | Quantitative (ppb-ppm levels of ~70 elements) | Qualitative & Semi-Quantitative (Binding energy, oxidation state) |
| Sensitivity | Percent (%) level | Parts-per-billion (ppb) to parts-per-trillion (ppt) | ~0.1 atomic percent (surface only) |
| Sample Type | Solid / Liquid Organics | Digested Solids / Liquids | Solids / Thin Films (UHV compatible) |
| Key Application | Identity & Purity | Safety | Structural Confirmation |
Conclusion: An Integrated Approach to Confirmation
The elemental analysis of {3-[(Methylamino)methyl]phenyl}methanesulfonamide is a clear illustration of the principle of analytical synergy.
-
Combustion Analysis serves as the first-pass confirmation, robustly verifying the empirical formula and the purity of the bulk API.
-
ICP-MS provides the legally mandated safety assurance, guaranteeing the material is free from harmful elemental impurities within strict, health-based limits.[13]
-
XPS delivers an elegant, orthogonal confirmation of the molecule's chemical structure by probing the specific bonding environment of its key heteroatoms.
For researchers, scientists, and drug development professionals, employing this integrated workflow constitutes a self-validating system. It ensures that the material is not only what it is supposed to be (Combustion Analysis), but that it is also safe (ICP-MS) and correctly assembled (XPS). This comprehensive characterization is the bedrock upon which successful and safe pharmaceutical development is built.
References
- Drawell. (n.d.). How ICP-MS is Applied in Pharmaceutical Quality Control.
- EST Analytical. (n.d.). Total Nitrogen/Sulfur Combustion Analyzer.
- AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety.
- Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. In Encyclopedia of Life Support Systems (EOLSS).
- Wikipedia. (n.d.). Inductively coupled plasma mass spectrometry.
- VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products.
- Wikipedia. (n.d.). Combustion analysis.
- Wikipedia. (n.d.). Elemental analysis.
- CSIRO. (n.d.). Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination.
- Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory.
- Kumar, S., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis.
- ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection.
- Liu, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC.
- GxP-CC. (2025). Analytical Method Development and Validation in Pharmaceuticals.
- ResearchGate. (n.d.). X-ray photoelectron spectroscopy (XPS) analysis of sulfonated carbon.
- BAM-Dissertationsreihe. (n.d.). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS).
- Kloprogge, J.T., et al. (n.d.). X-ray Photoelectron Spectroscopic Study of Some Organic and Inorganic Modified Clay Minerals. PMC.
Sources
- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
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- 5. worldagroforestry.org [worldagroforestry.org]
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- 7. eag.com [eag.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Inductively coupled plasma mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. resolvemass.ca [resolvemass.ca]
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- 16. X-ray Photoelectron Spectroscopic Study of Some Organic and Inorganic Modified Clay Minerals - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
